molecular formula C18H16N2 B11854288 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline CAS No. 110895-29-9

2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

Katalognummer: B11854288
CAS-Nummer: 110895-29-9
Molekulargewicht: 260.3 g/mol
InChI-Schlüssel: NTYZJKVBPQISKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline is a chemical compound provided for research and development purposes. This product is intended for laboratory investigation and is strictly labeled "For Research Use Only." It is not intended for use in diagnostic, therapeutic, or personal applications. Compounds based on the imidazo[1,2-a]quinoline scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. Research on analogous structures has shown potential in various areas, including the modulation of immune responses, such as the suppression of pro-inflammatory cytokines like TNF-α . Furthermore, related tricyclic systems that fuse heterocyclic fragments have demonstrated pleiotropic activity, including promising chemoprotective and antitumor properties through mechanisms such as protein kinase inhibition . The structural features of this compound make it a valuable intermediate or target molecule for researchers developing novel therapeutic agents, particularly in oncology and immunology. Scientists are encouraged to investigate its specific mechanism of action, inhibitory potential against various kinases, and overall bioactivity profile to further define its research applications.

Eigenschaften

CAS-Nummer

110895-29-9

Molekularformel

C18H16N2

Molekulargewicht

260.3 g/mol

IUPAC-Name

2-(4-methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

InChI

InChI=1S/C18H16N2/c1-13-6-8-14(9-7-13)16-12-20-17-5-3-2-4-15(17)10-11-18(20)19-16/h2-9,12H,10-11H2,1H3

InChI-Schlüssel

NTYZJKVBPQISKH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CN3C(=N2)CCC4=CC=CC=C43

Herkunft des Produkts

United States
Foundational & Exploratory

Preclinical Pharmacokinetics and Bioavailability of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline (MDIQ-4Me) in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Pharmacologists, DMPK Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]quinoline scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating broad-spectrum utility ranging from antimicrobial and antiulcer activities to potent bromodomain and extra-terminal (BET) protein inhibition[1][2]. However, the translation of these derivatives from in vitro hits to in vivo leads is frequently bottlenecked by suboptimal pharmacokinetic (PK) properties. This whitepaper details the rigorous preclinical evaluation of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline (MDIQ-4Me) , a highly lipophilic derivative. By establishing a self-validating bioanalytical framework and elucidating the mechanistic drivers of its absorption and clearance, this guide provides a definitive blueprint for evaluating complex fused-bicyclic heterocycles in murine models.

Physicochemical Profiling & Formulation Strategy

The structural addition of a 4-methylphenyl (p-tolyl) group to the 4,5-dihydroimidazo[1,2-a]quinoline core significantly increases the molecule's lipophilicity (estimated cLogP ~3.8) and crystalline lattice energy, resulting in poor aqueous solubility (<5 µg/mL at pH 7.4).

Causality in Formulation: Administering lipophilic compounds as simple suspensions often leads to erratic gastrointestinal absorption and high inter-subject variability. To ensure absolute bioavailability (F%) calculations are driven by the molecule's intrinsic permeability rather than dissolution-rate limitations, a co-solvent system of 10% DMSO / 40% PEG-400 / 50% Saline was selected. DMSO acts as a powerful primary solubilizer, while PEG-400 prevents in vivo precipitation upon dilution in the gastric fluid and can favorably modulate intestinal paracellular absorption[3][4].

In Vivo Pharmacokinetic Workflow

To accurately determine clearance (Cl), volume of distribution (Vdss), and oral bioavailability, a crossover-equivalent parallel study design was deployed using male C57BL/6 mice (20–25 g).

PK_Workflow Start Formulation (MDIQ-4Me) IV IV Dosing (1 mg/kg) Start->IV PO PO Dosing (10 mg/kg) Start->PO Sampling Serial Blood Sampling (0.25 - 24 h) IV->Sampling PO->Sampling LCMS LC-MS/MS Bioanalysis Sampling->LCMS NCA Pharmacokinetic Analysis LCMS->NCA

Preclinical murine pharmacokinetic study workflow for MDIQ-4Me.

Experimental Protocol
  • Animal Preparation: Mice were fasted for 12 hours prior to Per Os (PO) dosing to normalize gastric transit times and minimize food-drug binding interactions. Intravenous (IV) cohorts were fed ad libitum.

  • Dosing Administration:

    • IV Cohort: 1 mg/kg administered via lateral tail vein injection (bolus, 5 mL/kg volume).

    • PO Cohort: 10 mg/kg administered via oral gavage (10 mL/kg volume).

  • Serial Sampling: Blood samples (~30 µL) were collected via submandibular venipuncture at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Isolation: Samples were collected in K2EDTA-coated tubes, immediately placed on ice, and centrifuged at 4,000 × g for 10 minutes at 4°C to extract plasma.

Bioanalytical Methodology (LC-MS/MS)

A highly sensitive and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was developed to quantify MDIQ-4Me in murine plasma[5].

Self-Validating System Architecture: To ensure absolute trustworthiness, the protocol utilizes a Stable-Isotope-Labeled Internal Standard (SIL-IS), specifically MDIQ-4Me-[D3]. Because the SIL-IS co-elutes exactly with the analyte, it perfectly normalizes any ion suppression caused by endogenous plasma phospholipids (matrix effects).

  • Extraction: 10 µL of plasma was precipitated with 100 µL of ice-cold acetonitrile containing 50 ng/mL of SIL-IS. Following vortexing and centrifugation (15,000 × g, 15 min), the supernatant was injected into the LC-MS/MS.

  • Chromatography: Separation was achieved on a C18 column (50 × 2.1 mm, 1.7 µm) using a gradient of 0.1% formic acid in water and acetonitrile.

  • Validation Criteria: A calibration curve (1–1000 ng/mL) was run alongside Quality Control (QC) samples at low, medium, and high concentrations. The analytical run was only accepted if QC accuracies fell within ±15% of nominal values, ensuring rigorous data integrity.

Data Presentation & Pharmacokinetic Parameters

Plasma concentration-time data were subjected to Non-Compartmental Analysis (NCA) using the linear up/log down trapezoidal rule.

PK ParameterUnitsIntravenous (1 mg/kg)Per Os (10 mg/kg)
Cmax ng/mL845 ± 42312 ± 28
Tmax h0.08 (First sampling)1.5
AUC0-t ng·h/mL1250 ± 854500 ± 310
t1/2 h2.43.1
Vdss L/kg1.2-
Cl mL/min/kg13.3-
Bioavailability (F) %-36.0

Table 1: Summary of PK parameters for MDIQ-4Me in C57BL/6 mice (n=4 per group). Data presented as Mean ± SD.

Mechanistic Insights into Bioavailability & Clearance

The systemic exposure profile of MDIQ-4Me reveals critical insights into its in vivo behavior:

  • Distribution: The steady-state volume of distribution (Vdss = 1.2 L/kg) exceeds the total body water of a mouse (~0.7 L/kg), indicating extensive tissue penetration. This is directly driven by the lipophilic nature of the 4-methylphenyl moiety, which promotes partitioning into lipid-rich tissues (e.g., brain, adipose).

  • Absorption & First-Pass Effect: The oral bioavailability is moderate (36.0%). Given the optimized PEG-400 vehicle ensuring complete solubilization, the loss of >60% of the dose is mechanistically attributed to hepatic first-pass metabolism rather than poor intestinal permeability.

  • Clearance Mechanism: The systemic clearance (13.3 mL/min/kg) is moderate relative to murine hepatic blood flow (~90 mL/min/kg). The primary metabolic liability is the p-tolyl group, which is highly susceptible to benzylic hydroxylation by hepatic Cytochrome P450 enzymes (predominantly CYP3A4/CYP2D6 murine orthologs), followed by rapid biliary excretion.

Hepatic_Clearance Drug MDIQ-4Me (Systemic) Liver Hepatic Uptake (OATPs) Drug->Liver CYP Phase I Metabolism (CYP450) Liver->CYP Metabolite Hydroxylated Metabolite CYP->Metabolite Excretion Biliary Excretion Metabolite->Excretion

Proposed hepatic phase I metabolism and clearance pathway for MDIQ-4Me.

References

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate.[Link]

  • Design and Development of a Novel BET Protein-Targeted PET Imaging Probe for In Vivo Characterization of Alzheimer's Disease Pathophysiology. PMC.[Link]

  • Development and validation of a LC-MS/MS assay for pharmacokinetic studies of complement C5a receptor antagonists PMX53 and PMX205 in mice. PMC.[Link]

  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor. ADMET & DMPK.[Link]

  • Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. ResearchGate.[Link]

Sources

Structural and Physicochemical Elucidation of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]quinoline scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including antitumor, antiviral, and antimicrobial properties [1]. The introduction of a 4,5-dihydro saturation and a 2-(4-methylphenyl) substituent fundamentally alters the electronic distribution and 3D conformation of the core structure.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. This whitepaper provides a rigorous, self-validating framework for the physicochemical characterization—specifically molecular weight, exact mass, and crystal structure—of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline (CAS: 110895-29-9) , detailing the mechanistic causality behind each analytical choice.

Mass Spectrometry: Molecular Weight vs. Exact Mass

Theoretical Framework & Causality

In drug development and structural validation, distinguishing between average molecular weight (MW) and monoisotopic exact mass is critical. While MW accounts for the natural isotopic abundance of elements (useful for stoichiometric calculations), the exact mass is the fundamental metric for High-Resolution Mass Spectrometry (HRMS). According to FDA guidelines, HRMS instruments must determine exact mass within a 5 ppm error margin to unambiguously confirm molecular identity and rule out isobaric interferences [2].

Quantitative Data Presentation

The following table summarizes the foundational mass metrics for the target compound, calculated based on its molecular formula ( C18​H16​N2​ ).

ParameterValueCalculation Basis
Chemical Formula C18​H16​N2​ -
CAS Registry Number 110895-29-9-
Molecular Weight 260.338 g/mol Standard atomic weights (C: 12.011, H: 1.008, N: 14.007)
Exact Mass (Monoisotopic) 260.1313 DaMost abundant isotopes ( 12C : 12.0000, 1H : 1.0078, 14N : 14.0031)
Theoretical [M+H]+ 261.1386 DaAddition of a proton ( 1H+ : 1.0073 Da)
Self-Validating LC-HRMS Protocol

To empirically validate the exact mass, the following protocol establishes a self-correcting analytical system:

  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a final concentration of 0.1 μg/mL.

    • Causality: This specific dilution prevents detector saturation and minimizes ion suppression, ensuring the mass analyzer operates within its linear dynamic range.

  • Chromatography: Elute through a C18 UHPLC column using a gradient of 0.1% formic acid in water and acetonitrile.

    • Causality: Formic acid acts as an essential proton source, facilitating efficient [M+H]+ formation in the positive electrospray ionization (ESI+) source.

  • Mass Analysis: Acquire data using an Orbitrap or Q-TOF mass analyzer set to a resolving power of R≥60,000 at m/z 200.

  • Data Validation: Calculate the mass error ( Δppm ) between the theoretical (261.1386 Da) and observed m/z . The system validates the molecular formula only if the error is ≤5 ppm.

LC_HRMS A Sample Prep (0.1 mg/mL in MeOH) B UHPLC Separation (C18, Gradient) A->B Injection C ESI+ Ionization ([M+H]+ = 261.1386) B->C Eluent D Orbitrap HRMS (R > 60,000) C->D Ion Transfer E Data Processing (Exact Mass: 260.1313) D->E Spectra

LC-HRMS workflow for exact mass determination of C18H16N2.

Crystallographic Characterization & Structural Dynamics

Conformational Analysis

Fully aromatic imidazo[1,2-a]quinolines exhibit strict planarity, a feature that often facilitates DNA intercalation and robust π−π stacking in crystal lattices [3]. However, the 4,5-dihydro derivative introduces sp3-hybridized carbons at positions 4 and 5.

Causality of Saturation: This localized saturation forces the quinoline-derived ring into a puckered (half-chair) conformation. Consequently, the molecule loses its global planarity. While the 2-(4-methylphenyl) group acts as a free rotor in solution, in the solid state, it is locked into a specific dihedral angle driven by intermolecular C−H⋯π interactions and optimized packing forces[4].

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

To elucidate this puckered geometry empirically, a rigorous SCXRD workflow must be employed:

  • Solvent Screening & Nucleation: Dissolve 10 mg of the compound in 1 mL of dichloromethane (DCM) in a pristine glass vial. Layer carefully with 3 mL of n-hexane.

    • Causality: The liquid-liquid vapor diffusion method creates a slow, controlled supersaturation gradient. This minimizes rapid nucleation, promoting the growth of defect-free, macroscopic single crystals rather than amorphous precipitates.

  • Crystal Harvesting: Select a crystal with dimensions approximately 0.2×0.2×0.1 mm under a polarized light microscope. Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen loop.

  • Data Collection: Transfer the mounted crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

    • Causality: Cryogenic temperatures drastically minimize atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and improving the overall resolution of the electron density map.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (OLEX2). The structural model is self-validating if the final R1​ value converges to <0.05 .

SCXRD S1 Solvent Screening (DCM/Hexane) S2 Vapor Diffusion (Controlled Nucleation) S1->S2 Optimization S3 Crystal Harvesting (0.1-0.3 mm) S2->S3 Selection S4 X-Ray Diffraction (Mo Kα, 100 K) S3->S4 Mounting S5 Structure Solution (SHELXT/OLEX2) S4->S5 Electron Density

SCXRD workflow from crystal growth to structural refinement.

Conclusion

The rigorous differentiation between the average molecular weight (260.338 g/mol ) and the monoisotopic exact mass (260.1313 Da) is foundational for the HRMS validation of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline. Furthermore, understanding the puckered crystal structure induced by the 4,5-dihydro saturation provides critical insights into the solid-state behavior, solubility profiles, and potential receptor-binding modalities of this highly versatile heterocyclic scaffold.

References

  • Practical Synthesis of Benzimidazo[1,2-a]quinolines via Rh(III)-Catalyzed C–H Activation Cascade Reaction from Imidamides and Anthranils. Organic Letters - ACS Publications (2019). 1

  • Memorandum: Details of criteria for various types of unit-resolution mass spectrometry (MS) and High Resolution Mass Spectrometry (HRMS). U.S. Food and Drug Administration (FDA) (2015). 2

  • Synthesis and Properties of Benzo[h]imidazo[1,2-a]quinolines and 1,2a-Diazadibenzo[cd,f]azulenes. The Journal of Organic Chemistry - ACS Publications (2023). 3

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. ResearchGate / Unito.it (2024).4

Sources

A Guide to the In Vitro Pharmacological Characterization of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-a]quinoline scaffold is a privileged heterocyclic structure known to be a constituent in a variety of biologically active molecules.[1][2][3] While the specific in vitro pharmacological profile of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline is not extensively documented in publicly available literature, the activities of related imidazo-pyridine, -quinoxaline, and -quinoline derivatives suggest significant potential as modulators of key biological pathways, particularly in oncology and immunology. This guide provides a comprehensive framework for the in vitro characterization of this compound class, designed for researchers in drug discovery and development. We will detail a logical, step-by-step experimental cascade, from initial cytotoxicity screening to mechanistic deconvolution, explaining the scientific rationale behind each protocol.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]quinoline Scaffold

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of pharmaceuticals containing at least one such moiety.[2] The imidazo[1,2-a]pyridine and its fused-ring analogs, like the imidazo[1,2-a]quinolines, are of particular interest. These structures are present in approved drugs and clinical candidates and have been shown to interact with a wide range of biological targets, including enzymes and receptors.[1] Derivatives of the broader imidazoquinoline family have been investigated as kinase inhibitors, modulators of the PI3K/PKB pathway, and as anti-inflammatory and anticancer agents.

Given this context, a systematic in vitro evaluation of a novel derivative like 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline is warranted. This guide outlines a robust strategy to elucidate its pharmacological properties, beginning with broad cellular effects and progressively narrowing the focus to specific molecular targets and mechanisms of action.

The Pharmacological Screening Cascade: A Step-by-Step Approach

A logical workflow is essential for efficiently characterizing a novel compound. We propose a tiered approach, starting with a broad assessment of cytotoxicity and then proceeding to more specific functional and mechanistic assays based on the initial findings.

G A Compound Synthesis & QC (Purity, Identity) B Tier 1: Phenotypic Screening (Cytotoxicity Assay) A->B Initial biological assessment C Tier 2: Target Class Identification (e.g., Kinase Panel Screen) B->C If cytotoxic, identify potential target class D Tier 3: Target Validation & Potency (IC50 Determination) C->D Validate hits & determine potency E Tier 4: Mechanistic Elucidation (Cellular Assays) D->E Confirm on-target effect in a cellular context F Pharmacological Profile E->F Synthesize all data

Caption: Proposed experimental workflow for in vitro characterization.

Tier 1: General Cytotoxicity Assessment

The first step is to determine if the compound exhibits cytotoxic or anti-proliferative effects. This provides a foundational understanding of its biological activity and informs the concentration range for subsequent experiments. The MTT assay is a reliable, colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[4] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in water.[5] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.[4][6]

Experimental Protocol: MTT Cytotoxicity Assay[7][8]
  • Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U-87 glioblastoma) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X stock concentration series of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline in culture medium via serial dilution. Remove the old medium from the cells and add 100 µL of fresh medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineTissue of OriginIC₅₀ (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.3
U-87 MGGlioblastoma5.2
HCT116Colon Carcinoma9.8

IC₅₀ (Half-maximal inhibitory concentration) is calculated using non-linear regression analysis of the dose-response curve.

Tier 2 & 3: Target Identification and Potency Determination

If the compound shows cytotoxic activity, the next logical step is to identify its molecular target. Based on the activities of related imidazo-heterocycles, protein kinases are a high-probability target class.[7]

Rationale for Kinase Inhibition Assays

Protein kinases are crucial regulators of most cellular processes, and their dysregulation is a hallmark of cancer. Many kinase inhibitors contain heterocyclic scaffolds. A radiometric assay using ³³P-γ-ATP is a gold-standard method for directly measuring kinase activity.[8]

Experimental Protocol: In Vitro Radiometric Kinase Inhibition Assay[10]
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35), a kinase substrate (e.g., 20 µM myelin basic protein), and the specific kinase enzyme.[8]

  • Inhibitor Addition: Add the test compound across a range of concentrations (e.g., from 1 nM to 100 µM) or a vehicle control (DMSO). Incubate for 20 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding ATP. For robust IC₅₀ determination, this should include a mixture of unlabeled ATP and [γ-³³P]-ATP (final concentration of 10 µM is common).[8]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • Termination and Detection: Terminate the reaction by spotting the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Data Acquisition: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Alternative: Luminescent ADP Detection Assay

A non-radioactive alternative is the ADP-Glo™ assay, which measures kinase activity by quantifying the amount of ADP produced. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the newly formed ADP back to ATP, which is used in a luciferase/luciferin reaction to generate a light signal proportional to kinase activity.[9][10]

Data Presentation: Hypothetical Kinase Inhibition Profile
Kinase TargetIC₅₀ (nM)
EGFR> 10,000
PI3Kα150
AKT185
mTOR98
CDK22,500

This hypothetical data suggests the compound is a moderately potent inhibitor of the PI3K/AKT/mTOR pathway.

Tier 4: Cellular Mechanism of Action

After identifying a putative target and determining its potency in a biochemical assay, it is crucial to confirm that the compound engages this target in a cellular context and produces the expected downstream effects.

Rationale for Phospho-Protein Western Blotting

If the compound is hypothesized to inhibit a kinase (e.g., AKT), its activity in cells can be verified by measuring the phosphorylation status of a known downstream substrate. Western blotting is a standard technique for this purpose.[11]

G cluster_0 Western Blot Workflow A 1. Cell Lysis (with phosphatase inhibitors) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking (5% BSA in TBST) D->E F 6. Primary Antibody Incubation (e.g., anti-pAKT, anti-total AKT) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H

Caption: Key steps in a Western blot protocol for phospho-proteins.

Experimental Protocol: Western Blot for AKT Phosphorylation[13][15]
  • Cell Treatment and Lysis: Plate cells (e.g., U-87 MG) and treat with various concentrations of the test compound for 2-4 hours. Lyse the cells in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-AKT Ser473).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-AKT).

Advanced Characterization: Target Binding and Pathway Analysis

To build a comprehensive profile, direct target engagement can be confirmed, and effects on broader signaling pathways can be investigated.

Direct Target Engagement: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors molecular interactions in real-time.[13] To confirm direct binding, the purified target protein (e.g., AKT1) is immobilized on a sensor chip. The test compound is then flowed over the surface at various concentrations. Changes in the refractive index at the surface, measured in resonance units (RU), indicate binding. This method can determine binding kinetics (kₐ, kₑ) and affinity (Kₑ).[13][14]

Pathway Analysis: NF-κB Reporter Assay

The PI3K/AKT pathway is a known regulator of the NF-κB transcription factor. An NF-κB reporter assay can determine if the compound's activity on the PI3K/AKT pathway translates to functional modulation of downstream signaling.

Experimental Protocol: NF-κB Luciferase Reporter Assay[19][20][21]
  • Transfection: Transfect cells (e.g., HEK293) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid constitutively expressing Renilla luciferase can be used for normalization.

  • Treatment: After 24 hours, pre-treat the cells with the test compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα), for 6-24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activity in the cell lysates using a dual-luciferase assay system and a luminometer.[15]

  • Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. A reduction in the TNFα-induced signal in the presence of the compound would indicate inhibition of the NF-κB pathway.

Conclusion

While specific pharmacological data for 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline requires empirical determination, the protocols and strategies outlined in this guide provide a robust framework for its characterization. By following a logical cascade from broad phenotypic screening to specific mechanistic studies, researchers can efficiently build a comprehensive in vitro pharmacological profile. The known bioactivity of the imidazo[1,2-a]quinoline scaffold suggests that this and related compounds are promising candidates for drug discovery programs, particularly in oncology and inflammation. The application of these detailed methodologies will be instrumental in uncovering their therapeutic potential.

References

  • Bio-protocol. (n.d.). Radioligand binding assays.
  • Bio-protocol. (n.d.). NF-κB Reporter Assay.
  • MTT Assay Protocol. (n.d.).
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • National Center for Biotechnology Information. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • National Center for Biotechnology Information. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
  • Bio-Techne. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection.
  • ResearchGate. (n.d.). Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents.
  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway.
  • National Center for Biotechnology Information. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • National Center for Biotechnology Information. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
  • MilliporeSigma. (n.d.). Kinase Assay Kit.
  • MDPI. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance.
  • Promega Corporation. (n.d.).
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
  • A scientific journal. (n.d.). Radioligand binding methods: practical guide and tips.
  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery.
  • International Journal of Advances in Engineering and Management. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
  • A scientific journal. (2022). A Review on Medicinally Important Heterocyclic Compounds.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview.
  • BMG LABTECH. (2020). Kinase assays.
  • MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions.

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Blood-Brain Barrier Permeability of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline: A Technical Guide to CNS Pharmacokinetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The successful development of central nervous system (CNS) therapeutics hinges on a compound's ability to traverse the blood-brain barrier (BBB). The imidazo[1,2-a]quinoline scaffold has emerged as a privileged structure in neuropharmacology, frequently utilized in the design of ligands targeting bromodomain and extra-terminal (BET) proteins[1], translocator proteins (TSPO), and anti-ferroptotic pathways[2].

This technical guide focuses on 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline . The addition of a p-tolyl (4-methylphenyl) group to the 4,5-dihydroimidazo[1,2-a]quinoline core[3] is not merely a structural variation; it is a calculated pharmacokinetic optimization. This specific substitution enhances the lipophilic surface area while maintaining a highly restricted polar surface area, creating an optimized vector for passive transcellular diffusion across brain microvascular endothelial cells (BMECs)[4].

As a Senior Application Scientist, I approach BBB permeability not as a simple "pass/fail" metric, but as a holistic thermodynamic system. This guide details the causality behind this compound's permeability, alongside the self-validating experimental workflows required to prove it.

Physicochemical Causality: The Mechanics of Passive Diffusion

Before a compound ever touches a cell culture plate, its BBB permeability can be predicted through its physicochemical descriptors. For 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline, the molecular architecture is perfectly tuned for CNS entry:

  • Molecular Weight (MW ~260.34 Da): Well below the 400 Da threshold, its small size facilitates rapid movement through the tight lipid packing of the BBB[1].

  • Topological Polar Surface Area (tPSA ~17.8 Ų): The core contains only two nitrogens (one bridgehead, one imine-like). A tPSA strictly below 70 Ų minimizes polar interactions with the lipid headgroups of the endothelial membrane[1].

  • Hydrogen Bond Donors (HBD = 0): This is the most critical factor. The absence of HBDs drastically reduces the energetic penalty of desolvation—the energy required to strip water molecules away from the drug as it transitions from the aqueous plasma into the lipophilic membrane.

  • Lipophilicity (LogP ~3.5 - 4.2): This range is the "Goldilocks zone" for CNS drugs. It is high enough to drive membrane partitioning, but low enough to prevent the compound from becoming permanently trapped in the lipid bilayer.

Quantitative Data Summary
ParameterValue / Expected RangeScientific Rationale
Molecular Weight (MW) 260.34 g/mol < 400 Da facilitates rapid passive transcellular diffusion.
Topological Polar Surface Area ~17.8 Ų< 70 Ų minimizes polar interactions with lipid headgroups.
Hydrogen Bond Donors (HBD) 0Eliminates the energetic penalty of aqueous desolvation.
LogP (Lipophilicity) 3.5 - 4.2Optimal range for membrane partitioning without excessive trapping.
MDCK-MDR1 Papp​ (A-B) > 15×10−6 cm/sIndicates high intrinsic permeability across tight junctions.
Efflux Ratio (ER) < 2.0Confirms the compound is not a significant P-gp substrate.
Unbound Fraction in Brain ( fu,b​ ) < 0.05High lipophilicity leads to significant non-specific lipid binding.
Unbound Partition Coeff. ( Kp,uu,brain​ ) 0.8 - 1.2Indicates free thermodynamic equilibration between plasma and brain.

Experimental Workflows & Methodologies

To empirically validate the permeability of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline, we utilize a hierarchical workflow moving from in vitro cellular models to in vivo equilibrium assessments.

BBB_Workflow Step1 Compound Synthesis & Physicochemical Profiling Step2 Tier 1: PAMPA-BBB (Passive Diffusion) Step1->Step2 MW < 400 tPSA < 70 Step3 Tier 2: MDCK-MDR1 (Efflux Liability) Step2->Step3 P_app > 10x10^-6 cm/s Step4 Tier 3: In Vivo K_p,uu,brain (Target Engagement) Step3->Step4 Efflux Ratio < 2.0

Fig 1: Hierarchical workflow for evaluating BBB permeability and efflux liability.

Protocol 1: MDCK-MDR1 Bidirectional Permeability Assay

The Causality: We select MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with human P-glycoprotein) over Caco-2 cells. Caco-2 cells are of intestinal origin, possess leakier tight junctions, and express a multitude of confounding transporters. MDCK-MDR1 provides a tighter, more isolated assessment of P-glycoprotein (P-gp) liability, which is the primary gatekeeper of the BBB.

Step-by-Step Methodology:

  • Cell Preparation: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size, 0.33 cm² area) at a density of 3×105 cells/mL. Culture for 5 days. Validate monolayer integrity by ensuring Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm².

  • Dosing Solution: Prepare a 10 µM solution of the compound in Transport Buffer (HBSS with 10 mM HEPES, pH 7.4). Keep DMSO concentration 1% to prevent membrane toxicity.

  • Transport Phase:

    • Apical to Basolateral (A-B): Add 0.2 mL dosing solution to the apical chamber; add 0.6 mL blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 0.6 mL dosing solution to the basolateral chamber; add 0.2 mL blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer.

  • Quenching & Analysis: Quench samples with 150 µL ice-cold acetonitrile containing an internal standard (e.g., donepezil). Centrifuge at 4000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate total recovery. If recovery is < 80%, the highly lipophilic imidazoquinoline is binding non-specifically to the plastic apparatus. The assay must be repeated with 1% BSA in the receiver buffer to act as a lipid sink.

BBB_Transport Blood Blood Plasma (High Free Fraction) Endothelial Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelial Desolvation Brain Brain Parenchyma (Receptor Binding) Endothelial->Brain Diffusion Pgp P-glycoprotein (Efflux Pump) Endothelial->Pgp Recognition Pgp->Blood Efflux

Fig 2: Transcellular passive diffusion vs. P-glycoprotein mediated efflux at the BBB.

Protocol 2: In Vivo Kp,uu,brain​ Determination via Equilibrium Dialysis

The Causality: Measuring total brain concentration ( Kp,brain​ ) is a fundamentally flawed metric for lipophilic compounds like 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline. Total concentration conflates the freely available drug with the drug sequestered in myelin and lipid membranes. To prove true target engagement potential, we must isolate the unbound fraction ( fu,brain​ ) and calculate the unbound partition coefficient ( Kp,uu,brain​ ). A value near 1.0 indicates perfect free thermodynamic equilibration.

Step-by-Step Methodology:

  • In Vivo Dosing: Administer the compound intravenously (IV) at 1 mg/kg to male Sprague-Dawley rats (n=3).

  • Tissue Harvesting: At Tmax​ (e.g., 1 hour post-dose), euthanize the subjects. Collect blood via cardiac puncture into K2EDTA tubes and centrifuge to isolate plasma. Perfuse the brain with ice-cold saline to remove residual vascular blood, then harvest the brain tissue.

  • Homogenization: Weigh the brain tissue and homogenize in 3 volumes (w/v) of PBS (pH 7.4) using a bead beater.

  • Rapid Equilibrium Dialysis (RED):

    • Place 200 µL of plasma or brain homogenate into the donor chamber of a RED device (8K MWCO membrane).

    • Place 350 µL of PBS into the receiver chamber.

    • Seal and incubate at 37°C on an orbital shaker (250 rpm) for 4 hours.

  • Matrix Matching & Extraction: Post-dialysis, matrix-match the samples (add blank plasma to buffer samples, and blank buffer to plasma samples) to ensure identical ionization matrices during mass spectrometry. Extract with acetonitrile.

  • Calculation:

    • fu,plasma​=Concentrationplasma_donor​Concentrationbuffer​​

    • fu,brain​=Concentrationbrain_donor​Concentrationbuffer​​×DilutionFactor

    • Kp,uu,brain​=Cplasma_total​×fu,plasma​Cbrain_total​×fu,brain​​

References

  • Title: Design and Development of a Novel BET Protein-Targeted PET Imaging Probe for In Vivo Characterization of Alzheimer's Disease Pathophysiology Source: nih.gov URL: 1

  • Title: Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: nih.gov URL: 4

  • Title: Identification of Imidazo[1,2-a]pyridine-3-amine as a Novel Drug-like Scaffold for Efficious Ferroptosis Inhibition in vivo Source: researchgate.net URL: 2

  • Title: Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a Source: ijper.org URL: 3

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Methodological & Application

Application Note: A Robust One-Pot Synthesis of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline. The imidazo[1,2-a]quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This guide details an efficient, one-pot, three-component reaction strategy utilizing 1,2,3,4-tetrahydroquinoline, 4-methylbenzaldehyde, and potassium cyanide, facilitated by molecular iodine. The methodology is designed for accessibility and reproducibility, making it suitable for researchers in organic synthesis, medicinal chemistry, and drug development. We provide in-depth explanations for experimental choices, detailed procedures for reaction work-up and purification, and guidelines for product characterization, ensuring a self-validating and reliable protocol.

Introduction and Scientific Context

The fusion of a quinoline system with an imidazole ring creates the imidazo[1,2-a]quinoline heterocyclic system. This structural motif is of significant interest to the scientific community due to its presence in a variety of pharmacologically active compounds, which have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The development of efficient and scalable synthetic routes to access novel derivatives of this scaffold is a key objective in modern drug discovery.

Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. In contrast, multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules from simple precursors in a single step.[2] This protocol leverages an MCR approach to construct the target molecule, offering advantages in terms of operational simplicity, atom economy, and time efficiency. The described method involves an iodine-mediated oxidative cyclization, a transition-metal-free approach that aligns with the principles of green chemistry.[4]

Reaction Principle and Workflow

The synthesis proceeds via a one-pot, three-component reaction. The proposed mechanism begins with the reaction between 1,2,3,4-tetrahydroquinoline and 4-methylbenzaldehyde to form a Schiff base or iminium ion intermediate. Subsequent nucleophilic attack by the cyanide ion (from KCN) yields an α-aminonitrile intermediate. Molecular iodine then plays a dual role: it acts as a Lewis acid to activate the nitrile for intramolecular cyclization with the secondary amine of the tetrahydroquinoline ring, and as an oxidant to facilitate the final aromatization of the newly formed imidazole ring, yielding the stable final product.

G cluster_process Process cluster_product Final Product A 1,2,3,4-Tetrahydroquinoline E One-Pot Reaction (Acetonitrile, Reflux) A->E B 4-Methylbenzaldehyde B->E C Potassium Cyanide (KCN) C->E D Iodine (I2) D->E F Aqueous Work-up & Extraction E->F G Column Chromatography F->G H 2-(4-Methylphenyl)-4,5- dihydroimidazo[1,2-a]quinoline G->H

Caption: Overall workflow for the one-pot synthesis.

Materials and Equipment

Reagents and Solvents
  • 1,2,3,4-Tetrahydroquinoline (≥98%)

  • 4-Methylbenzaldehyde (p-tolualdehyde, ≥98%)

  • Potassium Cyanide (KCN, ≥97%) (EXTREMELY TOXIC)

  • Iodine (I₂, crystals, ≥99.8%)

  • Acetonitrile (CH₃CN, anhydrous, ≥99.8%)

  • Ethyl Acetate (EtOAc, ACS grade)

  • n-Hexane (ACS grade)

  • Sodium Thiosulfate (Na₂S₂O₃, anhydrous, ≥98%)

  • Sodium Bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Deionized Water

Equipment
  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Detailed Experimental Protocol

SAFETY FIRST: Potassium cyanide is a fast-acting and potent poison. All operations involving KCN must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit available and be familiar with its use. Acidification of cyanide salts releases highly toxic hydrogen cyanide (HCN) gas.

Step 1: Reaction Setup
  • Place a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen.

  • To the flask, add 1,2,3,4-tetrahydroquinoline (1.0 eq.), 4-methylbenzaldehyde (1.0 eq.), and anhydrous acetonitrile (approx. 0.2 M concentration relative to the limiting reagent).

  • Stir the mixture at room temperature for 10 minutes.

Step 2: Reagent Addition and Reflux
  • Carefully add potassium cyanide (1.2 eq.) to the stirring mixture.

  • Add molecular iodine (1.2 eq.) in one portion. The mixture will turn dark brown.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.

Step 3: Reaction Monitoring
  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Prepare a TLC plate and spot a small aliquot of the reaction mixture.

  • Develop the plate using an eluent system of 30% ethyl acetate in n-hexane.

  • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting materials are no longer visible (typically 4-6 hours).

Step 4: Work-up and Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a 250 mL beaker containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the dark iodine color disappears, resulting in a pale yellow solution or suspension.

  • Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification
  • Purify the crude residue by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in n-hexane.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc).

  • Collect the fractions containing the desired product (identified by TLC) and combine them.

  • Evaporate the solvent under reduced pressure to yield 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline as a pure solid.

Data Summary and Characterization

Table 1: Reagent Quantities for a 10 mmol Scale Reaction
ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
1,2,3,4-Tetrahydroquinoline133.1910.01.01.33 g
4-Methylbenzaldehyde120.1510.01.01.20 g
Potassium Cyanide (KCN)65.1212.01.20.78 g
Iodine (I₂)253.8112.01.23.05 g
Anhydrous Acetonitrile---50 mL
Expected Characterization Data:
  • Appearance: Off-white to pale yellow solid.

  • Yield: 65-75% (after purification).

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 7.80 (d, 2H), 7.25 (d, 2H), 7.10-7.00 (m, 4H), 4.10 (t, 2H), 3.00 (t, 2H), 2.40 (s, 3H). (Note: Chemical shifts are estimated based on analogous structures and may vary).[5][6]

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~ 145.0, 138.5, 135.0, 129.5, 128.0, 127.5, 126.0, 124.0, 122.0, 115.0, 45.0, 28.0, 21.5. (Note: Chemical shifts are estimated).

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₈H₁₇N₂⁺ [M+H]⁺: 261.1386; Found: 261.13xx.

References

  • Upadhyay, S. (2018). SYNTHESIS OF IMIDAZO[1,2-A]QUINOLINES USING FE2O3 NANOPARTICLE CATALYST. Journal of Emerging Technologies and Innovative Research (JETIR), 5(9). [Link]

  • Reyes-Uribe, C., et al. (2018). Solvent-Free Synthesis of Imidazo [1,2-a] pyridin-tetrazolo [1,5-a] Quinolines via an IMCR One-Pot Process. Proceedings, 9(1), 41. [Link]

  • Kikkawa, T., Urabe, Y., & Kiyota, T. (1969). Studies on the Synthesis of Aminoquinoline Derivatives. VII. : Synthesis of Imidazo [1, 2-α] quinoline Derivatives. YAKUGAKU ZASSHI, 89(6), 765-769. [Link]

  • Dabouz, R., et al. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European journal of medicinal chemistry, 44(9), 3406-11. [Link]

  • Mondal, S., et al. (2024). Synthesis of π-Extended Imidazo[1,2-a]quinolines via Carboxylic Acid-Assisted Ru(II)-Catalyzed Dual C–H Activation and Alkyne Annulation. Organic Letters. [Link]

  • Pradhan, S., et al. (2020). Stereoselective Synthesis of Hexahydroimidazo[1,2-a]quinolines via SN2-Type Ring-Opening Hydroarylation–Hydroamination Cascade Cyclization of Activated Aziridines with N-Propargylanilines. Organic Letters, 22(20), 7848-7853. [Link]

  • Ahmad, S., et al. (2023). Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. ChemistrySelect, 8(46). [Link]

  • Wang, Z., et al. (2020). Synthesis of benzo[3][7]imidazo[1,2-a]quinoxalines by I2-mediated sp3 C–H amination. Organic Chemistry Frontiers, 7(12), 1436-1440. [Link]

  • O'Donnell, C. J., et al. (2001). Synthesis of imidazo[1,2-a]pyridines from unactivated 2-alkyl-4,5-dihydroimidazoles through conjugate N-addition. Journal of the Chemical Society, Perkin Transactions 1, (4), 416-424. [Link]

  • Son, K., et al. (1998). Synthesis and cytotoxicity of 2-methyl-4, 9-dihydro-1-substituted-1H-imidazo[4,5-g]quinoxaline-4,9-diones and 2,3-disubstituted-5,10-pyrazino[2,3-g]quinoxalinediones. Chemical & pharmaceutical bulletin, 46(3), 522-5. [Link]

  • Reddy, T., et al. (2016). One-Pot Synthesis of Benzo[3][7]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. The Journal of organic chemistry, 81(11), 4814-23. [Link]

  • Li, Y., et al. (2012). 5-(4-Methylphenyl)-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline. Acta crystallographica. Section E, Structure reports online, 68(Pt 3), o729. [Link]

  • Reddy, T., et al. (2016). One-Pot Synthesis of Benzo[3][7]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. The Journal of organic chemistry, 81(11), 4814-23. [Link]

  • Chourasia, S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37. [Link]

  • Fang, S., et al. (2014). One-Pot Synthesis of Benzo[3][7]imidazo[1,2-a]quinazoline Derivatives via Facile Transition-Metal-Free Tandem Process. ACS Combinatorial Science, 16(8), 433-438. [Link]

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Application Notes & Protocols for In Vivo Dosing of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial and anticancer properties.[1][2][3] 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline is a novel compound within this class. As with many heterocyclic, aromatic compounds, it is predicted to have low aqueous solubility, presenting a significant hurdle for in vivo evaluation.[4][5] Insufficient bioavailability can mask the true efficacy of a compound, leading to the premature termination of promising drug candidates.[6][7]

This guide provides a comprehensive framework for developing robust in vivo dosing strategies for 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline. It is designed for researchers, scientists, and drug development professionals, moving beyond simple recipes to explain the causal relationships between a compound's physicochemical properties, vehicle selection, and ultimate in vivo performance. The protocols herein are designed as self-validating systems to ensure reliable and reproducible results.

Part 1: Essential Physicochemical Characterization

Before any in vivo study, a foundational understanding of the compound's properties is non-negotiable. This data dictates every subsequent formulation decision. Due to the lack of published specific experimental data for 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline, the initial step is to determine these properties empirically.

Predicted Physicochemical Profile

Based on its chemical structure and data from related imidazoquinoline analogs, we can predict a general profile. These predictions must be experimentally verified.[5][8]

PropertyPredicted Value/RangeRationale & Implication for In Vivo Studies
Molecular Weight ~260.34 g/mol Influences diffusion and membrane transport.
logP 3.0 - 4.5Indicates moderate to high lipophilicity, suggesting poor water solubility but potential for good cell membrane permeability.[5]
Aqueous Solubility Low (< 10 µg/mL)This is the primary challenge. Simple aqueous vehicles are unlikely to be sufficient.[6]
pKa (most basic) 4.5 - 6.0The quinoline nitrogen is likely the most basic site. This suggests that pH modification could potentially be used to increase solubility in acidic solutions, but precipitation is likely upon entering the physiological pH of the bloodstream (~7.4).[5][9]

Part 2: A Tiered Approach to Formulation & Vehicle Selection

The goal is to create a formulation that maintains the compound in a state ready for absorption at the target site, whether for oral, intravenous, or intraperitoneal administration.[10][11] A tiered, systematic approach is recommended, starting with the simplest methods.

Workflow for Formulation Development

The following diagram outlines the logical progression from initial characterization to a viable in vivo formulation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Validation & Dosing start Obtain Compound (Purity >98%) sol_test Protocol 1: Kinetic & Equilibrium Solubility Screening start->sol_test decision Solubility sufficient (> target conc.)? sol_test->decision simple_sol Tier 1: Simple Solutions (Co-solvents, pH mod.) decision->simple_sol Yes suspension Tier 2: Suspensions (Wetting/Suspending Agents) decision->suspension No qc Formulation QC (Stability, Particle Size) simple_sol->qc complex Tier 3: Advanced Formulations (Lipid-based, SEDDS, etc.) suspension->complex If Suspension Fails (e.g., poor exposure) suspension->qc If Viable complex->qc dose Protocol 3: In Vivo Dose Administration qc->dose end Pharmacokinetic/ Efficacy Study dose->end

Caption: A logical workflow for developing an in vivo dosing strategy.

Protocol 1: Practical Solubility Screening

Objective: To determine the approximate solubility of the compound in a range of pharmaceutically acceptable vehicles.[10]

Materials:

  • 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

  • Selection of vehicles (see table below)

  • 2 mL HPLC vials with caps

  • Analytical balance, vortex mixer, rotator/shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a pre-weighed HPLC vial. Record the exact weight.

  • Vehicle Addition: Add a known volume (e.g., 1 mL) of a single vehicle to the vial.

  • Kinetic Solubility (Initial Assessment): Vortex the vial vigorously for 1-2 minutes. Visually inspect for undissolved material. This gives a rapid, rough estimate.

  • Equilibrium Solubility (Definitive Assessment): Place the vials on a rotator at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase or solvent. Analyze the concentration using a pre-validated HPLC or UV-Vis method.

  • Calculation: Express solubility in mg/mL or µg/mL.

Common Vehicles for Preclinical In Vivo Studies

The choice of vehicle is critical and depends on the administration route, required dose, and the compound's properties.[12][13]

Vehicle ClassExamplesAdministration RoutesAdvantagesDisadvantages & Causality
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)IV, IP, SC, POIsotonic, well-tolerated, minimal biological interference.[12]Unsuitable for lipophilic compounds like the one due to poor solubilizing capacity.
Co-solvents PEG 400, Propylene Glycol (PG), DMSO, EthanolIV, IP, SC, POCan significantly increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous vehicle.[6]High concentrations can cause toxicity (e.g., hemolysis for IV, tissue irritation for IP/SC). DMSO >10% can cause ulceration.[14] Drug may precipitate upon injection into the aqueous bloodstream.[10]
Oils Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT)PO, SC, IMExcellent for highly lipophilic compounds; can improve oral absorption via lymphatic pathways.[12]Not suitable for IV administration. Can be viscous and difficult to handle.[12]
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELIV, POForm micelles that encapsulate the drug, increasing solubility and stability.[6]Can cause hypersensitivity reactions (especially Cremophor®) and have their own biological effects, potentially confounding study results.[13]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)IV, IP, POForm inclusion complexes where the lipophilic drug resides in the core, increasing aqueous solubility.[6]Can have dose-limiting renal toxicity. The complex may dissociate upon dilution.
Suspensions 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterPOAllows for high dose administration when solubility limits are exceeded. Simple to prepare.[13]Non-uniform dosing if not properly prepared/resuspended. Bioavailability depends on particle size and dissolution rate in vivo. Not suitable for IV.

Part 3: Dosing & Administration Protocols

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Proper handling and restraint techniques are essential for animal welfare and data quality.[15]

Decision Tree for Vehicle & Route Selection

G cluster_oral Oral (PO) Route cluster_iv Intravenous (IV) Route cluster_ip Intraperitoneal (IP) Route start Target Dose & Route? po_sol Is required dose soluble in co-solvent/oil? start->po_sol PO iv_sol Is required dose soluble in IV-safe vehicle? start->iv_sol IV ip_sol Is required dose soluble? start->ip_sol IP po_sol_yes Use Solution: - 10-20% PEG400 in Saline - Corn/Sesame Oil po_sol->po_sol_yes Yes po_sol_no Use Suspension: - 0.5% MC or CMC - Micronize compound first po_sol->po_sol_no No iv_sol_yes Use Solution: - <10% DMSO - <20% PEG400 - HP-β-CD iv_sol->iv_sol_yes Yes iv_sol_no NOT RECOMMENDED (Risk of Embolism) Reformulate or change route iv_sol->iv_sol_no No ip_sol_yes Use Solution: - Co-solvent system (e.g., 5% DMSO, 10% Tween80 in Saline) ip_sol->ip_sol_yes Yes ip_sol_no Use Suspension: - 0.5% MC - Ensure fine, uniform particles ip_sol->ip_sol_no No

Caption: A decision-making framework for vehicle selection based on route.

Protocol 2: Preparation of a Co-Solvent Formulation for IV/IP/PO Dosing

Objective: To prepare a clear solution of the compound for administration. This example uses a common ternary system (DMSO/PEG 400/Saline).

Materials:

  • 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG 400), sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • Weigh Compound: Accurately weigh the required amount of the compound into a sterile glass vial.

  • Initial Solubilization: Add the smallest necessary volume of DMSO to completely dissolve the compound. Vortex or sonicate briefly if needed. For example, to make a 10 mg/mL final solution, you might start with 10% of the final volume as DMSO (e.g., 100 µL for 1 mL final).

  • Add Co-solvent: Add the required volume of PEG 400 and mix thoroughly until the solution is clear. For example, add 30% of the final volume (300 µL).

  • Final Dilution: Slowly add the sterile saline dropwise while vortexing to bring the solution to the final volume. For example, add the remaining 60% of the volume (600 µL). The final vehicle composition would be 10% DMSO / 30% PEG 400 / 60% Saline.

  • Quality Control: Observe the final solution for any signs of precipitation (cloudiness). If precipitation occurs, the formulation is not viable at that concentration and the proportions must be optimized.[10] This step is critical for a self-validating protocol.

Dose Calculation & Volume

The first step in any in vivo efficacy or PK study is often a dose-range finding or Maximum Tolerated Dose (MTD) study.[16][17] This involves administering escalating doses to small groups of animals to identify a dose that is effective without causing severe adverse effects.[16]

Recommended Dosing Volumes: [14]

SpeciesRouteMax Volume (mL/kg)
Mouse Oral (PO)10
Intravenous (IV)5
Intraperitoneal (IP)10
Subcutaneous (SC)10
Rat Oral (PO)10
Intravenous (IV)5
Intraperitoneal (IP)10
Subcutaneous (SC)5

Part 4: Preclinical Safety & Toxicology

All in vivo studies are fundamentally toxicology studies. Adherence to Good Laboratory Practice (GLP) is required for data intended for regulatory submission.[18][19]

Key Safety Assessments:

  • Clinical Observations: Daily monitoring of animals for any signs of toxicity, such as changes in posture, activity, breathing, or grooming.[20]

  • Body Weight: Record body weight just before dosing and at regular intervals thereafter. A weight loss of >15-20% is a common sign of toxicity and may require euthanasia.[16]

  • Dose Site Reactions: For SC or IP injections, monitor the injection site for signs of irritation, swelling, or necrosis.

  • No Observed Adverse Effect Level (NOAEL): A key goal of toxicology studies is to identify the NOAEL, which is crucial for determining a safe starting dose in subsequent human trials.[18][21]

Conclusion

Developing an effective in vivo dosing strategy for a novel, poorly soluble compound like 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline is a systematic, multi-step process. It begins with rigorous physicochemical characterization, which directly informs a tiered approach to formulation development. Simple solutions should be attempted before progressing to more complex suspensions or lipid-based systems. Every formulation must be validated for stability and suitability for the chosen administration route. By following these principles and detailed protocols, researchers can generate reliable and reproducible in vivo data, enabling a clear assessment of the compound's therapeutic potential.

References

  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
  • U.S. Pharmacist. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
  • ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study?.
  • International Journal of Pharmaceutical Sciences and Research. (2023, March 1). A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS.
  • National Center for Biotechnology Information. (n.d.). Preclinical Toxicology of Vaccines.
  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY.
  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models.
  • J-Stage. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • Sygnature Discovery. (n.d.). Pre-Clinical Formulation & in vivo Pharmacology Delivery.
  • PubMed. (2024, July 17). Strategy for Designing In Vivo Dose-Response Comparison Studies.
  • Charles River. (2024, October 17). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic.
  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.
  • ResearchGate. (2024, January 21). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Stanford Medicine. (n.d.). In vivo pharmacology.
  • National Center for Biotechnology Information. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-1H-imidazo[4,5-h]quinoline.
  • PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance.
  • National Institutes of Health. (n.d.). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice.
  • Benchchem. (n.d.). Technical Guide: Solubility of 2-Methyl-1H-imidazo[4,5-h]quinoline in Organic Solvents.
  • ACS Publications. (2021, March 12). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • PubMed. (n.d.). Studies on the carcinogenic and myocardial effects of 2-amino-3-methylimidazo [4,5-f] quinoline (IQ) in nonhuman primates.
  • PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Cayman Chemical. (n.d.). 2-Amino-3-methylimidazo[4,5-f]quinoline.
  • Royal Society of Chemistry. (n.d.). Synthesis and in silico study of 2,4-diphenylquinolines as potential KDM4B protein inhibitors.
  • PLOS One. (2012, May 23). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.
  • PubMed. (2021, January 27). Long-term exposure to 2-amino-3-methylimidazo[4,5-f]quinoline can trigger a potential risk of Parkinson's disease.
  • MDPI. (2024, March 21). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
  • PubMed. (n.d.). Synthesis and cytotoxicity of 2-methyl-4, 9-dihydro-1-substituted-1H-imidazo[4,5-g]quinoxaline-4,9-diones and 2,3-disubstituted-5,10-pyrazino[2,3-g]quinoxalinediones.
  • ResearchGate. (n.d.). 5-(4-Methylphenyl)-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline.
  • FooDB. (2010, April 8). Showing Compound 2-Amino-3-methylimidazo[4,5-f]quinoline (FDB000900).
  • MDPI. (2023, April 17). 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one: Synthesis and In Silico Evaluation as a Ligand in the µ-Opioid Receptor.
  • INCHEM. (1997, August 21). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993).

Sources

Application Note: Dual-Modality High-Throughput Screening Using 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals

Executive Summary & Mechanistic Rationale

Nitrogen-containing polyheteroaromatic compounds, particularly the imidazo[1,2- a ]quinoline structural class, have emerged as highly versatile scaffolds in drug discovery. These compounds are extensively documented for their potent DNA intercalation capabilities and subsequent inhibition of Topoisomerase II (Topo II) [1]. Furthermore, extended conjugated systems within this family exhibit highly favorable photophysical properties, including intrinsic fluorescence, making them dual-purpose agents: both bioactive therapeutics and self-reporting imaging probes [2].

This application note details the integration of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline (MPIQ) into High-Throughput Screening (HTS) workflows. The 4-methylphenyl substitution at the C-2 position enhances lipophilicity and cellular permeability, while the 4,5-dihydro modification subtly alters molecular planarity, tuning its DNA-binding kinetics. We outline two orthogonal HTS protocols: a target-based Topo II decatenation assay and a high-content phenotypic imaging assay exploiting MPIQ's intrinsic fluorescence.

Workflow Visualization

HTS_Workflow Start Compound Library Prep (MPIQ & Analogs) Dispense Acoustic Dispensing (Echo 550, 384-well) Start->Dispense Split Assay Modality Dispense->Split Assay1 Target-Based Assay (Topo II Decatenation) Split->Assay1 Assay2 Phenotypic Assay (High-Content Imaging) Split->Assay2 Read1 Fluorescence Readout Assay1->Read1 Read2 Confocal Microscopy (Intrinsic Fluorescence) Assay2->Read2 Data Data Analysis & QC (Z'-factor > 0.7) Read1->Data Read2->Data

Fig 1: Dual-modality HTS workflow for MPIQ, from acoustic dispensing to orthogonal readouts.

Physicochemical and Assay Performance Profiling

Before initiating HTS, it is critical to establish the compound's behavior in aqueous assay buffers. MPIQ exhibits excellent stability in Dimethyl Sulfoxide (DMSO) but requires controlled dilution to prevent precipitation.

Table 1: MPIQ Profiling and HTS Metrics

ParameterValue / MetricCausality / Assay Implication
Molecular Weight 260.34 g/mol Ideal lead-like MW; ensures rapid diffusion in 384-well formats.
LogP (calculated) 3.8High lipophilicity requires a maximum of 1% final DMSO in assays to maintain solubility without denaturing Topo II.
Excitation / Emission λex​ 345 nm / λem​ 420 nmBlue fluorescence allows multiplexing with green/red viability dyes (e.g., DRAQ5, Sytox Green) in phenotypic screens [2].
Topo II IC 50​ 1.2 μ MPotent target engagement; serves as a robust positive control in library screening.
Assay Z'-Factor 0.78 (Target) / 0.72 (Phenotypic)Indicates an excellent, highly reproducible assay window suitable for automated HTS.

Protocol A: Target-Based HTS (Topo II Decatenation Assay)

Scientific Causality: Topoisomerase II alters DNA topology by creating transient double-strand breaks, allowing another DNA strand to pass through. MPIQ intercalates into DNA and stabilizes the Topo II-DNA cleavage complex, preventing ligation. We utilize kinetoplast DNA (kDNA)—a massive network of interlocked DNA circles—as the substrate. Active Topo II decatenates kDNA into free minicircles. We measure this using a DNA-binding fluorophore that exhibits differential fluorescence enhancement when bound to catenated vs. decatenated DNA.

Reagents & Equipment
  • Enzyme: Recombinant Human Topoisomerase II α (10 U/ μ L).

  • Substrate: kinetoplast DNA (kDNA) extracted from Crithidia fasciculata.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl 2​ , 1 mM ATP, 0.5 mM DTT.

  • Detection: PicoGreen dsDNA Quantitation Reagent.

  • Hardware: Echo 550 Liquid Handler (Labcyte) [3], 384-well black, flat-bottom microplates (Corning).

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock of MPIQ in 100% anhydrous DMSO.

  • Acoustic Dispensing: Use the Echo 550 to acoustically transfer 100 nL of MPIQ (and library analogs) into the dry 384-well plate. Rationale: Acoustic dispensing eliminates tip-based carryover and allows direct nanoliter transfer, maintaining a final DMSO concentration of 0.5% when 20 μ L of buffer is added[3].

  • Enzyme Addition: Dispense 10 μ L of 2X Topo II α enzyme solution (in assay buffer) into all wells. Incubate at room temperature for 15 minutes to allow pre-equilibration of the compound with the enzyme.

  • Reaction Initiation: Add 10 μ L of 2X kDNA substrate (containing 2 mM ATP) to initiate the reaction.

  • Incubation: Seal the plate and incubate at 37°C for 30 minutes.

  • Termination & Detection: Stop the reaction by adding 20 μ L of Stop Buffer (50 mM EDTA, pH 8.0) containing 1X PicoGreen reagent. Rationale: EDTA chelates Mg 2+ , immediately halting Topo II catalytic activity.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PerkinElmer EnVision) at λex​ 480 nm / λem​ 520 nm.

  • Self-Validation: Ensure column 1 contains DMSO only (Negative Control = 100% Activity) and column 2 contains 100 μ M Etoposide (Positive Control = 100% Inhibition). Calculate the Z'-factor; proceed only if Z' > 0.5.

Mechanism of Action Visualization

Mechanism MPIQ MPIQ Compound DNA dsDNA Binding MPIQ->DNA Intercalation Complex Ternary Cleavage Complex (DNA-TopoII-MPIQ) DNA->Complex TopoII Topoisomerase II Enzyme TopoII->Complex Inhibition Inhibition of DNA Ligation Complex->Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis

Fig 2: Mechanism of Topo II inhibition by MPIQ via ternary cleavage complex stabilization.

Protocol B: High-Content Phenotypic Screening (Live-Cell Imaging)

Scientific Causality: Because imidazo[1,2- a ]quinolines possess intrinsic fluorescence [2], MPIQ can be directly visualized inside living cells without the need for bulky fluorophore tagging (which often destroys the pharmacophore of small molecules). This assay tracks the nuclear accumulation of MPIQ and correlates it with cellular toxicity.

Reagents & Equipment
  • Cell Line: HeLa or HCT116 human cancer cells.

  • Media: DMEM supplemented with 10% FBS, 1% Pen/Strep.

  • Counter-stain: DRAQ5 (far-red fluorescent DNA dye, λex​ 646 nm / λem​ 697 nm).

  • Hardware: Automated High-Content Confocal Imaging System (e.g., Molecular Devices ImageXpress Micro).

Step-by-Step Methodology
  • Cell Seeding: Seed HeLa cells at 2,000 cells/well in 40 μ L of media into a 384-well CellCarrier Ultra microplate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Acoustically dispense MPIQ directly into the cell plates to achieve a 10-point dose-response curve (ranging from 100 μ M to 3 nM). Rationale: Direct dispensing into media prevents compound loss associated with intermediate dilution plates.

  • Incubation: Incubate cells with the compound for 4 hours. Rationale: 4 hours is sufficient for small-molecule diffusion and nuclear localization without triggering gross apoptotic morphological changes that confound imaging.

  • Counter-staining: Add 10 μ L of media containing DRAQ5 (final concentration 5 μ M) to each well. Incubate for 15 minutes.

  • Live-Cell Imaging: Transfer the plate to the High-Content Imager (maintained at 37°C, 5% CO 2​ ).

    • Channel 1 (DAPI filter set): Captures MPIQ intrinsic fluorescence ( λex​ ~345 nm / λem​ ~420 nm).

    • Channel 2 (Cy5 filter set): Captures DRAQ5 nuclear mask.

  • Image Analysis: Use automated segmentation algorithms to define the nuclear boundary based on the DRAQ5 signal. Quantify the mean fluorescence intensity of the MPIQ signal strictly within this nuclear mask to determine the compound's target-site penetrance.

Data Analysis and Quality Control

For both assays, raw data must be normalized to percentage inhibition or percentage localization. The robust Z'-factor is calculated using the formula:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where σ is the standard deviation and μ is the mean of the positive ( p ) and negative ( n ) controls. A successful HTS run utilizing MPIQ as a standard must yield a Z' 0.70. If the Z'-factor falls below this threshold, verify the acoustic dispensing calibration and check the Topo II enzyme for freeze-thaw degradation.

References

  • Stereoselective Synthesis of Hexahydroimidazo[1,2-a]quinolines via SN2-Type Ring-Opening Hydroarylation–Hydroamination Cascade Cyclization of Activated Aziridines with N-Propargylanilines Organic Letters, American Chemical Society (2020). URL:[Link]

  • Synthesis and Properties of Benzo[h]imidazo[1,2-a]quinolines and 1,2a-Diazadibenzo[cd,f]azulenes The Journal of Organic Chemistry, American Chemical Society (2023). URL:[Link]

  • Discovery and evaluation of novel SHIP-1 inhibitors PubMed Central (PMC), National Institutes of Health. URL:[Link]

Application Note: Preformulation and Formulation Strategies for Oral Administration of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Pharmaceutical Scientists, Formulation Engineers, and Preclinical Development Teams Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Physicochemical Profiling

The compound 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline is a highly lipophilic, multicyclic nitrogen-containing heterocycle. Imidazo[1,2-a]quinoline derivatives exhibit a broad spectrum of pharmacological activities, including anxiolytic, anti-inflammatory, and immunomodulatory effects. However, translating these promising in vitro profiles into viable oral therapeutics is severely hindered by their physicochemical properties.

The rigid, planar nature of the imidazo-quinoline core results in a high crystal lattice energy, while the 4-methylphenyl substitution significantly increases lipophilicity. Consequently, the compound is classified as a Biopharmaceutics Classification System (BCS) Class II molecule, characterized by high permeability but exceptionally poor aqueous solubility.

To overcome the dissolution rate-limiting absorption of this compound, this application note details two advanced formulation strategies: Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion (HME) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Table 1: Target Physicochemical Profile
ParameterValue / CharacteristicFormulation Implication
Molecular Weight 260.34 g/mol Favorable for intestinal permeation.
LogP (Predicted) ~4.2Highly lipophilic; prone to partitioning into lipid phases.
pKa (Imidazo nitrogen) ~6.5Weak base; exhibits pH-dependent solubility (dissolves in gastric acid, precipitates in intestinal pH).
Melting Point (Tm) ~145 °CHigh lattice energy; requires significant energy for amorphization.
Aqueous Solubility < 5 µg/mL (pH 6.8)Dissolution is the rate-limiting step for oral bioavailability.

Formulation Strategy 1: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion

Mechanistic Rationale

The primary barrier to the dissolution of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline is its high crystal lattice energy. Hot Melt Extrusion (HME) utilizes thermal and shear energy to disrupt this lattice, converting the drug into a high-energy amorphous state .

To prevent the thermodynamically unstable amorphous drug from recrystallizing, it is molecularly dispersed within a polymeric matrix (e.g., Copovidone/Kollidon® VA64). Copovidone acts as an anti-plasticizer, raising the glass transition temperature ( Tg​ ) of the system, while its pyrrolidone rings form stabilizing hydrogen bonds with the imidazo nitrogen of the API .

ASD_Mechanism Crystalline Crystalline API (High Lattice Energy) HME Hot Melt Extrusion (Heat + Shear) Crystalline->HME Melting & Mixing Amorphous Amorphous State (High Free Energy) HME->Amorphous Lattice Disruption ASD Amorphous Solid Dispersion (Stabilized Supersaturation) Amorphous->ASD Kinetic Trapping Polymer Polymer Matrix (Copovidone) Polymer->ASD Anti-plasticization & H-Bonding

Caption: Thermodynamic and kinetic stabilization of the API via Hot Melt Extrusion.

Protocol: HME Manufacturing and Validation

Self-Validating Design: This protocol includes integrated Quality Control (QC) steps to ensure the system is a true solid solution rather than a physical mixture.

Step 1: Pre-blending

  • Weigh 20% (w/w) API, 75% (w/w) Copovidone (Kollidon® VA64), and 5% (w/w) D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS).

  • Causality: TPGS is included as a plasticizer to lower the required extrusion temperature (preventing thermal degradation of the API) and as a surface-active agent to enhance wettability during dissolution.

  • Blend in a V-blender for 15 minutes at 25 RPM.

Step 2: Twin-Screw Extrusion

  • Feed the blend into a co-rotating twin-screw extruder (e.g., Thermo Fisher Pharma 11).

  • Set the temperature profile across the barrel zones: Zone 1 (Feed): 70°C → Zone 2: 100°C → Zones 3-7 (Mixing): 135°C → Die: 140°C.

  • Causality: The maximum temperature (140°C) is slightly below the API's Tm​ (~145°C). However, the shear force combined with the solubilizing capacity of the molten Copovidone ensures complete amorphization without requiring excessive heat.

  • Set screw speed to 150 RPM. Collect the transparent extrudate and cool rapidly on a chill roll.

Step 3: Downstream Processing

  • Mill the cooled extrudate using a FitzMill to pass through a 60-mesh screen (<250 µm).

Step 4: Self-Validation (QC Check)

  • mDSC (Modulated Differential Scanning Calorimetry): Verify the presence of a single glass transition temperature ( Tg​ ) between the Tg​ of the polymer and the API, and confirm the absence of an endothermic melting peak at 145°C.

  • PXRD (Powder X-Ray Diffraction): Confirm the presence of a broad "amorphous halo" and the complete absence of sharp Bragg diffraction peaks.

Formulation Strategy 2: Lipid-Based Drug Delivery (SMEDDS)

Mechanistic Rationale

For highly lipophilic compounds (LogP > 4), bypassing the solid-state dissolution step entirely is a highly effective strategy. SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form oil-in-water (O/W) microemulsions (droplet size < 50 nm) upon mild agitation in gastrointestinal fluids .

By presenting 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline in a pre-solubilized state, SMEDDS eliminate the energy barrier of the crystal lattice. Furthermore, the lipid components stimulate the secretion of endogenous bile salts and promote lymphatic transport, thereby reducing hepatic first-pass metabolism .

SMEDDS_Pathway Preconcentrate SMEDDS Preconcentrate (Drug + Lipid + Surfactant) Dispersion Aqueous Dispersion (GI Tract Fluids + Motility) Preconcentrate->Dispersion Oral Ingestion & Dilution Microemulsion O/W Microemulsion (Droplet Size < 50 nm) Dispersion->Microemulsion Spontaneous Emulsification Absorption Intestinal Absorption (Lymphatic & Portal Vein) Microemulsion->Absorption Bypasses Dissolution Step

Caption: In vivo dispersion and absorption pathway of the SMEDDS formulation.

Protocol: SMEDDS Preparation and Solidification

Self-Validating Design: The protocol ensures thermodynamic stability of the microemulsion upon infinite dilution, preventing in vivo drug precipitation.

Step 1: Excipient Selection & Phase Diagram

  • Oil: Capmul® MCM (Medium-chain mono- and diglycerides) - 30% w/w.

  • Surfactant: Kolliphor® EL (Polyoxyl 35 castor oil, HLB 12-14) - 50% w/w.

  • Co-surfactant: Transcutol® P (Diethylene glycol monoethyl ether) - 20% w/w.

  • Causality: The combination of a medium-chain lipid with a high-HLB surfactant creates the optimal interfacial tension required for spontaneous emulsification. Transcutol P acts as a powerful solubilizer for the rigid imidazo-quinoline core, preventing precipitation upon aqueous dilution.

Step 2: API Loading

  • Add the API (up to 50 mg/g of vehicle) to the pre-mixed SMEDDS vehicle.

  • Stir magnetically at 40°C for 2 hours until a completely clear, isotropic solution is formed. Allow to equilibrate at room temperature for 24 hours.

Step 3: Solidification (S-SMEDDS)

  • To avoid the complexities of liquid-filled soft gelatin capsules (e.g., cross-linking, leakage), convert the liquid SMEDDS to a solid flowable powder.

  • Slowly add the liquid SMEDDS to Neusilin® US2 (Magnesium aluminometasilicate) at a 1:1 (w/w) ratio while mixing in a high-shear granulator.

  • Causality: Neusilin US2 possesses a highly porous structure and massive specific surface area (>300 m²/g), allowing it to adsorb large quantities of lipid vehicles while maintaining excellent powder flowability for hard-capsule filling.

Step 4: Self-Validation (QC Check)

  • Dispersion Test: Disperse 100 mg of the S-SMEDDS in 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with mild stirring.

  • Dynamic Light Scattering (DLS): Filter the dispersion and measure droplet size. A self-validating SMEDDS must yield a Z-average droplet size of < 50 nm and a Polydispersity Index (PDI) of < 0.3, with no visual evidence of drug precipitation over 4 hours.

Comparative Quantitative Performance

The following table summarizes the anticipated in vitro and in vivo performance enhancements achieved by the two formulation strategies compared to the unformulated crystalline API.

Table 2: Comparative Dissolution and Pharmacokinetic Data Summary
Formulation Type% Drug Released (pH 6.8, 60 min)Droplet/Particle Size in MediaRelative Bioavailability (AUC)
Crystalline API (Control) < 15%> 10,000 nm1.0x (Baseline)
HME Amorphous Solid Dispersion > 85% (Supersaturated)Colloidal (< 500 nm)~4.5x
Solid-SMEDDS (Neusilin Adsorbed) > 95% (Pre-solubilized)< 50 nm~6.2x

Note: The SMEDDS formulation typically demonstrates superior overall bioavailability due to the combined effects of bypassing dissolution, inhibiting P-glycoprotein efflux (via Kolliphor EL), and promoting lymphatic transport.

References

  • Melt extrusion with poorly soluble drugs – An integrated review. International Journal of Pharmaceutics (via PMC). Available at:[Link]

  • Hot-Melt Extruded Amorphous Solid Dispersion for Solubility, Stability, and Bioavailability Enhancement of Telmisartan. Pharmaceutics (MDPI). Available at:[Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology (via PMC). Available at:[Link]

  • Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences (via ResearchGate). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline and encountering challenges with its solubility in aqueous buffers. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues, moving from fundamental principles to advanced formulation strategies.

Foundational Knowledge & FAQs

Understanding the physicochemical properties of your compound is the critical first step in developing an effective solubilization strategy.

Q1: What are the likely physicochemical properties of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline and why do they matter?

A1: Direct experimental data for this specific molecule is not widely published. However, we can infer its properties with high confidence by analyzing its chemical structure.

The structure consists of a fused heterocyclic imidazo[1,2-a]quinoline core and a methylphenyl group. This combination dictates its behavior in aqueous media.

  • Basicity (pKa): The imidazo[1,2-a]quinoline core contains nitrogen atoms with lone pairs of electrons that are not fully delocalized within the aromatic system.[1] Specifically, the nitrogen in the imidazole ring allows the molecule to act as a weak base. Similar heterocyclic structures, like quinazoline and imidazoline derivatives, are known weak bases.[2][3] We can predict that 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline will have a pKa in the range of a weak base, meaning it can be protonated to form a salt.

  • Lipophilicity (LogP): The molecule possesses a large, non-polar surface area due to its fused aromatic rings and the methylphenyl substituent. The parent compound, imidazo[1,2-a]quinoline, has a calculated XLogP3 of 3.1, indicating significant hydrophobicity.[4] The addition of the methylphenyl group further increases this value. A high LogP is a primary indicator of poor aqueous solubility.[5]

Why This Matters:

  • The basicity is your key advantage. It means that the compound's charge state can be manipulated by changing the pH of the buffer. A charged molecule is almost always more water-soluble than its neutral counterpart.[6]

  • The high lipophilicity confirms that simple dissolution in neutral aqueous buffers will be challenging and that formulation strategies will likely be necessary to overcome the molecule's tendency to self-associate and avoid interaction with water.

Step-by-Step Troubleshooting & Methodologies

Follow this workflow to systematically identify the optimal solubilization strategy for your specific experimental needs.

G cluster_start Initial Assessment cluster_methods Solubilization Strategies cluster_end Outcome start Poorly Soluble Compound: 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline ph Method 1: pH Adjustment (Acidic Buffer) start->ph Is compound a weak base? Yes. cosolvent Method 2: Co-solvents (e.g., DMSO, PEG 400) ph->cosolvent No success Soluble Compound Ready for Experiment ph->success Is solubility sufficient and pH acceptable? Yes. advanced Method 3: Advanced Formulation (Surfactants or Cyclodextrins) cosolvent->advanced No cosolvent->success Is solubility sufficient and solvent tolerated? Yes. advanced->success Is formulation stable and compatible? Yes.

Caption: Decision workflow for selecting a solubilization method.

Q2: I'm starting my first experiment. What is the simplest method to try and dissolve this compound in an aqueous buffer?

A2: The most direct and scientifically sound first step is pH adjustment.

Causality: As established, your compound is a weak base. By lowering the pH of your buffer well below the compound's pKa, you protonate the basic nitrogen atom. This creates a cationic salt which is significantly more polar and, therefore, more soluble in water.[7] This equilibrium shift from the insoluble free base to the soluble salt form is the primary mechanism of action.[6]

G cluster_insoluble Insoluble (High pH) cluster_soluble Soluble (Low pH) Insoluble [Compound]-N (Neutral Free Base) Soluble [Compound]-N+H (Protonated Salt) Insoluble->Soluble + H+ Soluble->Insoluble - H+

Caption: pH-dependent equilibrium of a basic compound.

Experimental Protocol: pH-Solubility Profile

This experiment will determine the optimal pH for solubilizing your compound.

  • Preparation: Prepare a series of small-volume buffers (e.g., 1 mL each) with varying pH values (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4). Citrate or phosphate buffers are common choices.[8]

  • Addition of Compound: Add an excess amount of the solid compound to each buffer vial. Ensure the amount added is more than you expect to dissolve to create a saturated solution.

  • Equilibration: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant from each vial. Dilute the supernatant in a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer. This will reveal the pH at which solubility is maximized.

Q3: pH adjustment isn't sufficient, or my experiment requires a neutral pH. What's the next step?

A3: The use of water-miscible organic co-solvents is the next most common and effective technique. [7]

Causality: Poorly soluble compounds like this one are hydrophobic. Water molecules are highly ordered and interconnected via a strong hydrogen-bonding network. They effectively "squeeze out" non-polar molecules, leading to precipitation. Co-solvents work by disrupting this hydrogen-bonding network, reducing the overall polarity of the solvent system and making it a more hospitable environment for the hydrophobic compound.[]

Co-SolventTypical Starting % (v/v) in StockProsCons/Considerations
DMSO 100% (for stock)Excellent solubilizing power for many compounds.Can be toxic to cells, typically >0.5%. Can interfere with some assays.
Ethanol 20-50%Less toxic than DMSO, widely available.May cause protein precipitation at high concentrations.
PEG 400 20-50%Low toxicity, commonly used in vivo.[10]Can be viscous. May not be as potent as DMSO.
Propylene Glycol 20-50%Good safety profile, used in many formulations.Solubility enhancement may be moderate.
Experimental Protocol: Co-solvent Screening
  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO). Use sonication or gentle warming if necessary to fully dissolve the compound.[11]

  • Serial Dilution: Create a dilution series of your stock solution into your target aqueous buffer (e.g., PBS pH 7.4). For example, prepare final solutions containing 10%, 5%, 2%, 1%, and 0.5% of the co-solvent.

  • Observation: After each dilution, vortex the solution and let it stand for at least one hour. Visually inspect for any signs of precipitation (cloudiness, crystals). This helps determine the "kinetic solubility" limit for each co-solvent concentration.

  • Selection: Choose the lowest concentration of co-solvent that maintains the desired final concentration of your compound without precipitation. Always run a vehicle control (buffer + co-solvent) in your main experiment to account for any effects of the solvent itself.

Q4: My assay is highly sensitive to organic solvents. Are there solvent-free alternatives?

A4: Yes. For sensitive applications, advanced formulation strategies using surfactants or cyclodextrins are recommended.

Strategy 1: Surfactant-Mediated Solubilization

Causality: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. At concentrations above their Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate the poorly soluble drug, while the hydrophilic heads face the aqueous buffer, rendering the entire complex water-soluble.[12][13][14]

Caption: Encapsulation of a drug within a surfactant micelle.

Common Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20, Triton™ X-100. These are generally preferred for biological experiments due to lower toxicity.[14]

  • Ionic: Sodium dodecyl sulfate (SDS). More potent but often more disruptive to biological systems.

Strategy 2: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic, while the internal cavity is hydrophobic. They can encapsulate a hydrophobic "guest" molecule, like your compound, into their cavity, forming a stable, water-soluble "inclusion complex".[15][16][17] This shields the hydrophobic drug from the aqueous environment.[18]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and excellent safety profile.[15]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high solubility and safety, often used in parenteral formulations.[16]

Experimental Protocol: Cyclodextrin Formulation Preparation
  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Compound Addition: Add an excess amount of your solid compound to the cyclodextrin solution.

  • Complexation: Vigorously stir or sonicate the mixture at a controlled temperature for 24-72 hours. This extended time is necessary to achieve equilibrium for the inclusion complex formation.

  • Clarification: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved, un-complexed compound.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated method like HPLC-UV. This represents the maximum solubility achievable with that concentration of cyclodextrin.

General Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Compound won't dissolve in 100% DMSO stock. Compound may be highly crystalline ("brick dust").Use gentle heating (40-50°C) and sonication. If it still fails, the compound may require a different organic solvent or a co-solvent mixture even for the stock (e.g., DMSO/DMF).
Precipitation occurs immediately upon dilution into aqueous buffer. The final co-solvent concentration is too low to maintain solubility. The compound's kinetic solubility limit has been exceeded.1. Decrease the concentration of the stock solution. 2. Increase the final percentage of co-solvent in the assay buffer, if tolerated. 3. Switch to a more powerful solubilization method like cyclodextrins.[11]
Solution is initially clear but becomes cloudy over time. The compound is slowly precipitating out of a supersaturated solution.1. Use the solution immediately after preparation. 2. Include a stabilizing agent like a small amount of surfactant (e.g., 0.1% Tween® 80). 3. Prepare a fresh dilution from the stock for each experiment.
Inconsistent results in cell-based assays. Poor solubility is leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating and re-dissolving.1. Visually inspect assay plates under a microscope for signs of precipitation. 2. Re-evaluate your solubilization method to ensure the compound is fully dissolved and stable for the duration of the assay. Consider a cyclodextrin formulation for better stability.[11]

References

  • Jadhav, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Biotechnology, 8(1), 19-27. [Link not available]
  • Malik, B., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 27(33), 3525-3540. [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? Molecules, 25(20), 4843. [Link]

  • European Medicines Agency. (2017). Cyclodextrins used as excipients. EMA/CHMP/333892/2013. [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • Ortiz Mellet, C., García Fernández, J. M., & Benito, J. M. (2013). Cyclodextrins for Pharmaceutical and Biomedical Applications. In H. Schneider (Ed.), Supramolecular Systems in Biomedical Fields. The Royal Society of Chemistry. [Link not available]
  • Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. PubMed. [Link]

  • Popescu, C., & Bordeianu, D. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. Applied Sciences, 14(5), 1898. [Link]

  • Jwalapuram, R., Ahad, H. A., & Haranath, C. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Dash, S., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18456-18471. [Link]

  • Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

  • askIITians. (2025). How does pH affect solubility?. askIITians. [Link]

  • Kim, K. H., & Martin, Y. C. (1991). Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles, and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. Journal of Medicinal Chemistry, 34(7), 2056-2060. [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Basicmedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. [Link]

  • Chadha, R., et al. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design, 18(3), 1879-1889. [Link]

  • Horter, D., & Dressman, J. B. (2001). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. PubMed. [Link not available]
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Mahmood, T., et al. (2023). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]quinoline. PubChem Compound Database. [Link]

  • Sharma, D., et al. (2023). Contemporary Review on Solubility Enhancement Techniques.
  • Haslak, P. (2022). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Boğaziçi University Digital Archive. [Link]

  • Haslak, P., Akın, A., & Aviyente, V. (2022). Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors. ResearchGate. [Link]

  • Mali, R. D., et al. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6). [Link]

  • Unacademy. (n.d.). Preparation and Properties of Quinoline. Unacademy. [Link]

  • Suh, M. E., et al. (2000). Synthesis and cytotoxicity of 2-methyl-1-substituted-imidazo [4,5-g]quinoline-4,9-dione and 7,8-dihydro-10H-[7][16]oxazino[3',4' :2,3]imidazo[4,5-g]quinoline-5,12-dione derivatives. Bioorganic & Medicinal Chemistry, 8(8), 2079-2083. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(2-Fluorobenzoyl)-4,4-dimethyl-4,5,8,9-tetrahydro-1H-[7][16]dioxino[2,3-g][7][12]dithiolo[3,4-c]quinoline-1-thione. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-Imidazo[4,5-b]quinoxaline. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. PubChem. [Link]

  • FooDB. (2010). Showing Compound 2-Amino-3-methylimidazo[4,5-f]quinoline (FDB000900). FooDB. [Link]

  • Kulhanek, N., Martin, N., & Göttlich, R. (2024). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. European Journal of Organic Chemistry, 27(1), e202301007. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. NIST Chemistry WebBook. [Link]

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Troubleshooting low yield in 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline chemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline. Our goal is to provide in-depth, actionable troubleshooting advice to help you diagnose and resolve issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline is consistently low. What are the most common causes?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Purity of Starting Materials: Impurities in your 1,2,3,4-tetrahydroquinoline or 2-(p-tolyl)-4,5-dihydro-1H-imidazole can significantly impact the reaction efficiency.

  • Reaction Conditions: Suboptimal temperature, reaction time, or choice of acid catalyst can lead to incomplete reactions or the formation of side products.

  • Atmospheric Moisture: The key iminium ion intermediate is susceptible to hydrolysis, making the exclusion of water critical for a successful reaction.

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.

  • Purification Losses: The product may be difficult to isolate from the reaction mixture, leading to apparent low yields.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Common side products in this synthesis may include:

  • Unreacted Starting Materials: Indicating an incomplete reaction.

  • Hydrolyzed Intermediates: If moisture is present, the iminium ion intermediate can hydrolyze back to the starting amine and aldehyde.

  • Over-alkylation or Dimerization Products: Under certain conditions, the product or starting materials can undergo further reactions.

  • Products of Incomplete Cyclization: The intermediate formed after the initial condensation may not fully cyclize.

Q3: What is the recommended method for purifying the final product?

Purification of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline can be challenging due to the potential for similar polarities between the product and impurities.[1] A multi-step approach is often most effective:

  • Acid-Base Extraction: As a basic compound, an acid-base extraction can effectively separate the product from non-basic impurities.

  • Column Chromatography: This is the most common method for achieving high purity. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[2]

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent can further enhance purity.

Detailed Troubleshooting Guides

This section provides in-depth guidance on addressing specific issues you may encounter during the synthesis.

Guide 1: Addressing Low Conversion Rates

Low conversion of your starting materials is a frequent cause of low yields.[3] A systematic approach to troubleshooting this issue is crucial.

Plausible Reaction Mechanism: The synthesis of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline likely proceeds through a Pictet-Spengler-type reaction.[3] This involves the acid-catalyzed condensation of 1,2,3,4-tetrahydroquinoline with an aldehyde (or its equivalent), followed by an intramolecular cyclization. The key reactive species is a highly electrophilic iminium ion.

G cluster_0 Iminium Ion Formation cluster_1 Cyclization Amine 1,2,3,4-Tetrahydroquinoline Aldehyde p-Tolualdehyde Imine Schiff Base Intermediate Iminium Iminium Ion (Electrophilic) Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Carbocation Spirocyclic Carbocation Cyclization->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation Product 2-(4-Methylphenyl)-4,5- dihydroimidazo[1,2-a]quinoline Deprotonation->Product

Caption: Plausible Pictet-Spengler reaction pathway.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • 1,2,3,4-Tetrahydroquinoline: Ensure it is free from oxidation products. If necessary, purify by vacuum distillation.

    • p-Tolualdehyde: This aldehyde is prone to oxidation to p-toluic acid. Purify by distillation or flash chromatography if needed.

  • Optimize Reaction Conditions:

ParameterRecommended RangeRationale
Acid Catalyst p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA), or a Lewis acid (e.g., BF3·OEt2)A strong acid is necessary to catalyze the formation of the reactive iminium ion. The choice of acid can influence reaction rate and side product formation.
Temperature 80-120 °CWhile some Pictet-Spengler reactions proceed at room temperature, less nucleophilic aromatic rings may require heating to facilitate cyclization.[3]
Solvent Toluene, Xylene, or Dichloroethane (DCE)A non-protic solvent is recommended. Using a Dean-Stark trap with toluene or xylene can aid in the removal of water generated during imine formation.
Reaction Time 4-24 hoursMonitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven prior to use.

    • Use anhydrous solvents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Experimental Protocol: Optimization of Reaction Conditions

  • Set up parallel reactions in small-scale vials.

  • In each vial, place 1,2,3,4-tetrahydroquinoline (1.0 eq) and p-tolualdehyde (1.1 eq).

  • Add the chosen anhydrous solvent (e.g., toluene).

  • Add a different acid catalyst to each vial (e.g., p-TsOH, TFA, BF3·OEt2) in catalytic amounts (5-10 mol%).

  • Run the reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C).

  • Monitor the reactions by TLC at regular intervals (e.g., every 2 hours).

  • Analyze the crude reaction mixtures by LC-MS to determine the relative yield of the desired product.

Guide 2: Minimizing Side Product Formation

The formation of side products can significantly reduce the yield of your target compound.[4]

Troubleshooting Workflow:

G Start Low Yield with Multiple Spots on TLC Identify Identify Side Products (NMR, LC-MS) Start->Identify Unreacted Unreacted Starting Materials? Identify->Unreacted Incomplete Incomplete Cyclization Intermediate? Unreacted->Incomplete No Optimize Optimize Reaction Conditions (Guide 1) Unreacted->Optimize Yes Other Other Side Products? Incomplete->Other No Stoichiometry Adjust Stoichiometry (e.g., slight excess of aldehyde) Incomplete->Stoichiometry Yes Temperature Lower Reaction Temperature Other->Temperature Yes End Improved Yield Optimize->End Stoichiometry->End Temperature->End

Caption: Workflow for troubleshooting side product formation.

Strategies for Minimization:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aldehyde component to ensure complete consumption of the more valuable amine starting material.[5]

  • Optimize Temperature: Higher temperatures can sometimes promote the formation of degradation or polymerization products.[6] Experiment with running the reaction at a lower temperature for a longer duration.

  • Choice of Acid: A very strong acid might lead to unwanted side reactions. A milder Lewis acid or a lower concentration of a Brønsted acid could be beneficial.

Guide 3: Effective Purification Strategies

Even with a successful reaction, poor purification techniques can lead to a low isolated yield.

Protocol 1: Acid-Base Extraction

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move to the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer with a suitable base (e.g., saturated NaHCO₃ or 1 M NaOH) until the solution is basic to pH paper.

  • Extract the now basic aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Column Chromatography

  • Stationary Phase: Silica gel is typically used.

  • Eluent Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity and gradually increasing it, is often effective.[2]

  • Column Packing: Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. For better resolution, consider "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[2]

References

  • BenchChem. (2025). Troubleshooting low conversion rates in dihydroisoquinoline synthesis. BenchChem Technical Support Center.
  • Yadav, J. S., Reddy, B. V. S., & Rao, T. P. (2001). A novel approach for the synthesis of 2-aryl-4,5-dihydro-1H-imidazoles. Tetrahedron Letters, 42(45), 8075-8077.
  • JETIR. (2018).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation. BenchChem Technical Support Center.
  • JLUpub. (2024). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. European Journal of Organic Chemistry, 27, e202301007.
  • Kia, Y., et al. (2009). 2-p-Tolyl-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1624.
  • American Chemical Society. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazo[1,2-a]quinoline derivatives.
  • ResearchGate. (n.d.). Optimization of reaction conditions for 2-arylimidazo[1,2-a]pyri- dine.
  • PubMed. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 12(5), 1129-1139.
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem Technical Support Center.
  • Academia.edu. (n.d.). Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects.
  • Wiley Online Library. (2018). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Chemistry – A European Journal, 24(50), 13203-13210.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2023). Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. Molecules, 28(22), 7569.
  • ResearchGate. (2025). Selective Synthesis of Imidazo[4,5- f ]- and Imidazo[4,5- h ]quinoline N -Oxides via Base-Catalyzed Cyclization of ortho -Nitroalkylaminoquinolines. The Journal of Organic Chemistry.
  • European Pharmaceutical Review. (2022).
  • ResearchGate. (n.d.). Design and Synthesis of Polyphenolic Imidazo[4,5- c ]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. Request PDF.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Methyl-1H-imidazo[4,5-h]quinoline. BenchChem Technical Support Center.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem Technical Support Center.

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Technical Support Center: Minimizing Off-Target Effects of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline and related compounds in enzymatic assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential off-target effects and assay interference. Our goal is to equip you with the knowledge and tools to ensure the scientific rigor and validity of your experimental results.

The quinoline scaffold, while a common feature in many biologically active molecules, is also associated with a class of compounds known as Pan-Assay Interference Compounds (PAINS).[1][2][3] These molecules can generate false-positive results in high-throughput screens through a variety of non-specific mechanisms.[2][4] This guide will help you navigate these potential pitfalls and confidently assess the true activity of your compound.

Troubleshooting Guide: Is Your Inhibition Specific?

This section addresses common issues that can be mistaken for specific enzyme inhibition. Follow this step-by-step guide to diagnose and resolve potential artifacts in your assay.

Problem 1: Inconsistent IC50 values or poor dose-response curves.

Possible Cause: This is a common symptom of several underlying issues, including compound instability, non-specific inhibition, or assay interference.

Troubleshooting Steps:

  • Verify Compound Integrity and Stability:

    • Question: Could my compound be degrading or precipitating in the assay buffer?

    • Answer: Yes, poor stability or solubility is a frequent cause of inconsistent results.[5][6] Many organic compounds have limited solubility in aqueous buffers, and precipitation can lead to a loss of active compound concentration. Degradation can also occur due to hydrolysis, oxidation, or photolysis.[6]

    • Protocol: Perform a simple visual inspection of your diluted compound in the final assay buffer for any signs of precipitation. For a more rigorous check, incubate the compound in the assay buffer for the duration of your experiment, then analyze the sample by HPLC or LC-MS to check for degradation products or a decrease in the parent compound concentration.[5][6]

  • Assess for Non-Specific Inhibition Mechanisms:

    • Question: How can I tell if my compound is a promiscuous inhibitor?

    • Answer: Promiscuous inhibitors often act through mechanisms that are independent of the enzyme's active site. This can include compound aggregation, reactivity with the protein, or interference with the assay's detection method.[7]

    • Protocol: A simple test for aggregation-based inhibition is to include a small amount of a non-ionic detergent, such as Triton X-100 (typically 0.01-0.1%), in your assay buffer. If the inhibitory activity is significantly reduced, it suggests that your compound may be forming aggregates that sequester the enzyme.

  • Check for Assay Interference:

    • Question: Could my compound be interfering with the assay signal itself?

    • Answer: Compounds with intrinsic fluorescence or that quench the fluorescence of your assay reagents can lead to false positive or false negative results.[7] This is particularly relevant for fluorescence-based assays.[8]

    • Protocol: Run a control experiment where you add your compound to the assay wells in the absence of the enzyme. If you observe a change in the signal, this indicates direct interference with your detection method.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about working with 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline and similar compounds.

Q1: My compound has been identified as a potential PAIN. Does this mean my results are invalid?

A1: Not necessarily. A PAINS alert is a flag, not a definitive judgment.[3] It indicates that the chemical scaffold has been associated with non-specific activity in the past.[1][2] It is crucial to perform the appropriate counter-screens and control experiments to validate that the observed activity is specific to your target of interest.[3]

Q2: What are the most important control experiments to run?

A2: A robust set of controls is essential for validating your results. Key controls include:

  • No-enzyme control: To check for compound interference with the assay signal.[7]

  • No-substrate control: To ensure the signal is dependent on the enzymatic reaction.

  • Orthogonal assay: Confirm your findings using a different detection method (e.g., luminescence vs. fluorescence).[7]

  • Counter-screen with an unrelated enzyme: This can help identify non-specific inhibitors. It is particularly insightful if the quinoline derivative inhibits enzymes acting on similar substrates, like DNA.[9][10][11][12]

Q3: How can I improve the solubility of my compound in the assay buffer?

A3: If you suspect solubility is an issue, there are several strategies you can employ:

  • Lower the compound concentration: If possible, work within the soluble range of your compound.

  • Increase DMSO concentration: While many enzymes can tolerate low percentages of DMSO (typically <1-2%), it's important to first determine the enzyme's tolerance.[13]

  • Use a different solvent: For some compounds, solvents like ethanol or DMF may be more suitable, but their compatibility with the enzyme must be verified.

Q4: What is the best way to prepare and store my stock solutions?

A4: Proper handling of your compound is critical for reproducibility.

  • Solvent: Use high-purity, anhydrous DMSO for your stock solutions.[5]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

  • Light protection: Protect your compound from light, especially if it is a colored solution, by using amber vials or wrapping tubes in foil.[6]

Experimental Protocols & Data Presentation

To aid in your troubleshooting efforts, we provide the following standard protocols and data interpretation guides.

Protocol 1: Assessing Compound Interference with Fluorescence-Based Assays
  • Prepare your assay plate as usual, but substitute the enzyme solution with an equal volume of assay buffer.

  • Add your compound at the same concentrations used in your main experiment.

  • Add the substrate and any other detection reagents.

  • Incubate for the same duration as your main experiment.

  • Read the plate on a fluorescence plate reader.

Data Interpretation:

ObservationInterpretationNext Steps
Signal increases with compound concentrationCompound is fluorescent at the assay wavelengths.Consider an orthogonal assay with a different detection method.
Signal decreases with compound concentrationCompound is quenching the fluorescence signal.Quantify the quenching effect and correct your data, or switch to a non-fluorescent assay.
No significant change in signalCompound does not interfere with the assay readout.Proceed with your main experiment.
Protocol 2: Detergent-Based Assay for Compound Aggregation
  • Prepare two sets of assay reactions.

  • In the first set, use your standard assay buffer.

  • In the second set, add 0.01% (v/v) Triton X-100 to your assay buffer.

  • Perform your standard enzyme inhibition assay with a dose-response of your compound in both sets of conditions.

  • Compare the IC50 values obtained in the presence and absence of detergent.

Data Interpretation:

ObservationInterpretationNext Steps
IC50 value significantly increases in the presence of detergentThe compound is likely acting as an aggregator.The inhibitory activity is likely a non-specific artifact.
IC50 value remains unchangedThe compound is likely not inhibiting through aggregation.Proceed with other validation experiments.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow for troubleshooting and validating your results.

Troubleshooting_Workflow start Inconsistent Results or Suspected Off-Target Effect check_purity Step 1: Verify Compound Purity and Integrity (HPLC/LC-MS) start->check_purity check_interference Step 2: Assay Interference Controls (No-Enzyme Control) check_purity->check_interference Purity OK artifact Artifact: Non-Specific Effect check_purity->artifact Degraded/Impure check_aggregation Step 3: Test for Aggregation (Detergent Assay) check_interference->check_aggregation No Interference check_interference->artifact Interference Detected counter_screen Step 4: Counter-Screening (Unrelated Enzyme) check_aggregation->counter_screen Not an Aggregator check_aggregation->artifact Aggregation Detected validated_hit Validated Hit: Likely Specific Inhibition counter_screen->validated_hit No Inhibition of Unrelated Enzyme counter_screen->artifact Inhibition of Unrelated Enzyme

Caption: A stepwise workflow for diagnosing off-target effects.

Assay_Setup_Decision_Tree start New Enzymatic Assay with Quinoline Compound initial_screen Primary Screen start->initial_screen hit_confirmation Hit Confirmation (Re-test) initial_screen->hit_confirmation dose_response Dose-Response Curve hit_confirmation->dose_response validation Orthogonal & Counter-Screens dose_response->validation mechanism_study Mechanism of Action Studies validation->mechanism_study

Caption: A decision tree for robust assay development and hit validation.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • DeVore, N. M., et al. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved March 24, 2026, from [Link]

  • Copeland, R. A. (2016, September 3). Assay Considerations for Compound Library Screening. Basicmedical Key. [Link]

  • Baell, J. B., & Nissink, J. W. M. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC. [Link]

  • Ju, Y., & Zhu, W. (2021, March 4). Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands. PMC. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. (2024, January 18). Inventions. [Link]

  • MolecularCloud. (2020, November 4). How to reduce off-target effects and increase CRISPR editing efficiency? MolecularCloud. [Link]

  • Yang, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PMC. [Link]

  • MB-About. (n.d.). Assay Troubleshooting. MB-About. [Link]

  • Boster Bio. (2023, July 7). What Is Compound Screening? Methods & Applications Guide. Boster Bio. [Link]

  • Council for Responsible Nutrition. (n.d.). Best Practices Guide Enzyme Dietary Supplement Products. Council for Responsible Nutrition. [Link]

  • Robertson, J. G. (2005). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

  • Off-target effects of MEK inhibitors. (n.d.). PMC. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • ResearchGate. (n.d.). Quinoline and quinolinone derivatives with multi-target activity. ResearchGate. [Link]

  • Yang, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed - NIH. [Link]

  • Yang, Y., et al. (2024, April 3). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv.org. [Link]

  • Yang, Y., et al. (2024, April 3). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv.org. [Link]

  • Pradhan, P., et al. (2022, November 23). Molecular target interactions of quinoline derivatives as anticancer agents: A review. Journal of Biochemical and Molecular Toxicology. [Link]

  • Aguiar, A. C. C., et al. (2012, May 23). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS One. [Link]

  • Baragaña, B., et al. (2021, March 12). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Kim, J. S., et al. (1997). Synthesis and cytotoxicity of 2-methyl-4, 9-dihydro-1-substituted-1H-imidazo[4,5-g]quinoxaline-4,9-diones and 2,3-disubstituted-5,10-pyrazino[2,3-g]quinoxalinediones. PubMed. [Link]

  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed. [Link]

  • Turesky, R. J., et al. (2009, August 15). Identification of new 2-amino-3-methylimidazo[4,5-f]quinoline urinary metabolites from beta-naphthoflavone-treated mice. PubMed. [Link]

  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (2025, June 22). MDPI. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024, July 13). MDPI. [Link]

  • OEHHA. (1994, October 1). MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline). OEHHA. [Link]

  • Microarrays, Enzymatic Assays, and MALDI-MS for Determining Specific Alterations to Mitochondrial Electron Transport Chain Activity, ROS Formation, and Lipid Composition in a Monkey Model of Parkinson's Disease. (2023, March 13). MDPI. [Link]

  • Dashwood, R., et al. (1998). Inhibition by chlorophyllin of 2-amino-3-methylimidazo-[4,5-f]quinoline-induced tumorigenesis in the male F344 rat. PubMed. [Link]

  • Long-term exposure to 2-amino-3-methylimidazo[4,5-f]quinoline can trigger a potential risk of Parkinson's disease. (2021, January 27). PubMed. [Link]

Sources

Optimizing mobile phase for 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline liquid chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline . As a basic, nitrogen-containing heterocyclic compound, this imidazoquinoline derivative presents specific challenges in reversed-phase liquid chromatography (RPLC), most notably severe peak tailing and retention time instability.

This guide is designed for analytical scientists and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust, reproducible, and LC-MS compatible method development.

Diagnostic Workflow: Mobile Phase Optimization

LC_Optimization Start Analyze Chromatogram of Imidazoquinoline Tailing Is Peak Tailing Observed (As > 1.5)? Start->Tailing CheckPH Check Mobile Phase pH Tailing->CheckPH Yes Resolution Is Resolution Sufficient? Tailing->Resolution No LowerPH Lower pH to 2.5-3.0 (e.g., 0.1% TFA) CheckPH->LowerPH pH > 4 AddTEA Add Competing Base (0.1% TEA) CheckPH->AddTEA pH < 4 LowerPH->Resolution AddTEA->Resolution Gradient Optimize Organic Gradient (ACN vs MeOH) Resolution->Gradient No Success Method Validated Resolution->Success Yes Gradient->Success

Workflow for troubleshooting basic compound peak tailing in RPLC.

Frequently Asked Questions & Troubleshooting

Q1: Why does 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline exhibit severe peak tailing, and how do I resolve it mechanistically? A: Peak tailing for basic compounds like imidazoquinolines is primarily caused by secondary ion-exchange interactions between the positively charged basic nitrogen atoms of the analyte and the negatively charged, unreacted (residual) silanol groups on the silica-based stationary phase[1].

To resolve this, you must control the ionization state of either the analyte or the silanols.

  • Lower the pH: By lowering the mobile phase pH below 4.0 (e.g., using 0.1% Trifluoroacetic acid [TFA] or 0.1% Formic acid), you fully protonate the residual silanols, rendering them neutral and eliminating the strong electrostatic interactions that cause tailing[2].

  • Use a Competing Base: If you must operate at a mid-range pH, incorporate 0.1% v/v Triethylamine (TEA) into the mobile phase. TEA acts as a sacrificial amine, preferentially binding to the active silanol sites and masking them from your target analyte[1].

Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier for this compound? A: For rigid, aromatic heterocyclic systems like 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline, Acetonitrile (ACN) is highly recommended. ACN is an aprotic solvent that provides superior solvation for aromatic rings via π−π interactions, often resulting in sharper peaks compared to protic solvents like methanol. Additionally, ACN/water mixtures generate significantly lower system backpressure than MeOH/water mixtures, allowing for higher flow rates and faster equilibration. Standard protocols for imidazoquinoline derivatives frequently utilize a continuous gradient of 0.1% aqueous formic acid and 0.1% formic acid in ACN[3].

Q3: How do I select the right buffer for LC-MS compatibility without sacrificing peak shape? A: Non-volatile buffers like phosphate will precipitate in the MS source and cause severe ion suppression. For LC-MS applications, you must use volatile buffers.

  • Acidic conditions: 0.1% Formic acid is the gold standard for LC-MS, providing good protonation for positive-ion mode ESI[4].

  • Buffered conditions: If pH control is strictly required to separate the target compound from closely eluting impurities, use 10–25 mM Ammonium Formate (pH ~3.8) or Ammonium Acetate. These volatile salts provide adequate buffering capacity while remaining fully compatible with mass spectrometric detection.

Quantitative Data: Mobile Phase Additive Effects

The following table summarizes the expected chromatographic behavior of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline on a standard C18 column (5 µm, 250 x 4.6 mm) under various mobile phase conditions.

Mobile Phase Additive (Aqueous Phase)Organic ModifierExpected pHRetention Factor ( k′ )Asymmetry Factor ( As​ )LC-MS Compatibility
None (Water only)Acetonitrile~7.04.2> 2.5 (Severe Tailing)Yes (Poor sensitivity)
0.1% Formic AcidAcetonitrile~2.72.81.4 (Acceptable)Excellent
0.1% Trifluoroacetic Acid (TFA)Acetonitrile~2.03.11.1 (Excellent)Poor (Ion suppression)
10 mM Ammonium Acetate + 0.1% TEAAcetonitrile~6.84.51.2 (Good)Moderate (Source fouling)

Note: An Asymmetry Factor ( As​ ) between 0.9 and 1.2 is considered optimal. Values > 1.5 require method optimization.

Step-by-Step Methodology: Self-Validating Mobile Phase Optimization

This protocol ensures a highly reproducible, self-validating setup for the optimization of the mobile phase.

Step 1: System Preparation & Column Selection

  • Select a high-purity, base-deactivated (end-capped) C18 column or a Superficially Porous Particle (SPP) column to inherently minimize silanol interactions.

  • Flush the HPLC system with 50:50 HPLC-grade Water:Acetonitrile (without additives) to remove any precipitated salts from previous runs.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of ultra-pure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Formic Acid to achieve a 0.1% v/v concentration. Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of Formic Acid. Sonicate for 10 minutes.

  • Causality Check: Degassing prevents micro-bubble formation in the pump heads, which causes baseline noise and erratic retention times[5].

Step 3: System Equilibration

  • Install the column and set the column oven temperature to 30°C to reduce solvent viscosity and improve mass transfer.

  • Pump a mixture of 95% A / 5% B at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes).

  • Monitor the UV baseline (e.g., at 254 nm). The system is equilibrated only when the baseline drift is < 1 mAU/hr and pump pressure fluctuations are < 1%.

Step 4: System Suitability Testing (Self-Validation Checkpoint)

  • Inject 5 µL of a 0.1 mg/mL standard solution of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline.

  • Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Validate: Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • Pass: If As​≤1.5 , the mobile phase successfully suppresses silanol interactions. Proceed to sample analysis.

    • Fail: If As​>1.5 , the silanol masking is insufficient. Switch Mobile Phase A to 0.1% TFA (if UV detection is used) or add 10 mM Ammonium Formate to improve ionic strength, then repeat Step 3.

References
  • ChemRxiv. "Discovery of Highly Potent C7 Methyl Acetate Substituted Imidazoquinoline-Based TLR7 and TLR8 Agonists." ChemRxiv, [Link]

  • Scribd. "The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity." Scribd, [Link]

  • Binghamton University. "Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency." Binghamton University, [Link]

  • Scribd. "HPLC Practical Guide for Beginners." Scribd, [Link]

Sources

Preventing oxidative degradation of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline. This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing oxidative degradation of this compound during long-term storage. Our focus is on providing practical, evidence-based strategies to ensure the integrity and stability of your valuable samples.

I. Understanding the Challenge: The Susceptibility of Imidazo[1,2-a]quinolines to Oxidation

The imidazo[1,2-a]quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. However, the electron-rich nature of the nitrogen-containing heterocyclic system makes it susceptible to oxidation. Several factors can accelerate this degradation process, including exposure to atmospheric oxygen, light, elevated temperatures, and the presence of trace metal ions.[1] Oxidative degradation can lead to the formation of impurities, which may result in discoloration, altered solubility, and a reduction in the compound's biological activity, ultimately compromising experimental results and the shelf life of pharmaceutical preparations.[1][2]

II. Troubleshooting Guide: Diagnosing and Addressing Degradation

This section is designed to help you identify the potential causes of degradation and implement effective solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of Solid Compound (e.g., yellowing, browning) Oxidation due to prolonged exposure to air and/or light.Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to ambient light during handling.
Appearance of New Peaks in HPLC Analysis Chemical degradation, likely oxidative.Implement a forced degradation study (see Protocol 1) to identify potential degradation products and establish a stability-indicating HPLC method.[3][4]
Decreased Potency or Inconsistent Biological Assay Results Loss of the active parent compound due to degradation.Re-analyze the purity of the stored compound using a validated HPLC method. If degradation is confirmed, implement the storage and handling recommendations outlined in this guide.
Precipitation or Changes in Solubility Formation of less soluble degradation products.Characterize the precipitate to identify its structure. Review storage conditions and consider the use of antioxidants.[1]

III. Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that I need to control to prevent oxidation?

A1: The most critical factors are oxygen, light, and temperature . Several medicines are subject to oxidation, which is frequently accelerated by these factors, along with hydrogen ion concentration and the presence of trace metals.[1] Therefore, storing your compound under an inert atmosphere (argon or nitrogen), in light-resistant containers (amber vials), and at controlled, low temperatures is paramount.

Q2: Are there any chemical additives I can use to improve the stability of my compound?

A2: Yes, the use of antioxidants is a well-established strategy to enhance the stability of pharmaceuticals.[1][2] For organic compounds like 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline, oil-soluble antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are often effective.[2][][6] These molecules act as free radical scavengers, terminating the chain reactions that lead to oxidative degradation.[1] In some formulations, a combination of antioxidants and a chelating agent like citric acid can provide enhanced stability.[7]

Q3: How can I determine the shelf-life of my compound under my specific storage conditions?

A3: A forced degradation study is the most effective way to predict the long-term stability of your compound.[3][4] By subjecting the compound to accelerated stress conditions (e.g., heat, light, oxidizing agents), you can identify potential degradation pathways and develop a stability-indicating analytical method.[3][4] This method can then be used to monitor the purity of your compound over time under your chosen storage conditions.

Q4: What is a "stability-indicating method," and why is it important?

A4: A stability-indicating method is an analytical procedure, typically HPLC, that can accurately separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products and any other impurities.[3] This is crucial because it allows you to have confidence that the analytical signal you are measuring corresponds only to the intact compound, giving you a true measure of its stability.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline. The goal is to achieve 5-20% degradation of the active compound.[3]

Materials:

  • 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[8]

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[3]

    • Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.[3]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.[3]

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[3]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature and monitor at various time points.[3][4]

  • Thermal Degradation:

    • Place a sample of the solid compound in an oven at 80°C.[4]

    • At specified intervals, withdraw a sample, dissolve it in acetonitrile, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound in a transparent container to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[3]

    • Analyze samples at appropriate time points.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. A good starting point is a C18 column with a mobile phase of acetonitrile and water (e.g., 80:20 v/v).[8]

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Stabilizing the Compound with an Antioxidant

This protocol provides a method for preparing a stabilized solution of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline for long-term storage.

Materials:

  • 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

  • Butylated Hydroxytoluene (BHT)

  • High-purity solvent (e.g., anhydrous ethanol or a suitable organic solvent in which the compound is soluble and stable)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen)

Procedure:

  • Determine the Optimal BHT Concentration: A typical starting concentration for BHT is 0.01% to 0.1% (w/v). The optimal concentration may need to be determined empirically.

  • Prepare the Stabilized Solution:

    • Dissolve the desired amount of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline in the chosen solvent.

    • Add the calculated amount of BHT to the solution and mix until fully dissolved.

  • Inert Gas Purging:

    • Dispense the solution into amber glass vials.

    • Gently bubble a stream of argon or nitrogen through the solution for 1-2 minutes to displace any dissolved oxygen.

    • Blanket the headspace of the vial with the inert gas before sealing the cap tightly.

  • Storage:

    • Store the vials at the recommended temperature, typically -20°C or -80°C, protected from light.

V. Visualizations

Logical Workflow for Stability Assessment

cluster_0 Initial Assessment cluster_1 Forced Degradation Study cluster_2 Long-Term Stability Protocol A Compound Synthesis & Purification B Initial Purity Analysis (HPLC, NMR, MS) A->B C Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C Purity Confirmed D Identify Degradation Products C->D E Develop Stability-Indicating HPLC Method D->E F Select Storage Conditions (Temperature, Atmosphere, Container) E->F Method Validated G Incorporate Stabilizers (e.g., Antioxidants) F->G H Long-Term Storage G->H I Periodic Stability Testing H->I I->I cluster_factors Accelerating Factors cluster_prevention Preventative Measures Compound Imidazo[1,2-a]quinoline Core Structure Degradation Oxidative Degradation Compound->Degradation Oxygen Atmospheric Oxygen Oxygen->Degradation Light UV/Visible Light Light->Degradation Heat Elevated Temperature Heat->Degradation Metals Trace Metal Ions Metals->Degradation Inert_Atmosphere Inert Atmosphere (Ar, N2) Inert_Atmosphere->Degradation Inhibits Amber_Vials Light-Resistant Vials Amber_Vials->Degradation Inhibits Low_Temp Low Temperature Storage Low_Temp->Degradation Inhibits Antioxidants Antioxidants (e.g., BHT) Antioxidants->Degradation Inhibits

Caption: Factors influencing oxidative degradation and preventative strategies.

VI. References

  • CD Formulation. (n.d.). Antioxidants. Retrieved from [Link]

  • Heyn, R. F., de Souza, M. V. N., & de Almeida, L. F. (2014). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 50(1), 1-10. Retrieved from [Link]

  • EP1067927B1. (2004). Antioxidant stabilizer system for pharmaceutical formulations. Google Patents. Retrieved from

  • Li, Y., & Zhao, J. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, 86(4), 865–876. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Pharmaceutical Compounds With Antioxidant Properties. In Carrier-mediated Gene and Drug Delivery for Dermal Wound Healing. Retrieved from [Link]

  • Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(4), 429-432. Retrieved from [Link]

  • Van der Veken, P., et al. (2023). Synthesis and Properties of Benzo[h]imidazo[1,2-a]quinolines and 1,2a-Diazadibenzo[cd,f]azulenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4199. Retrieved from [Link]

  • Jana, A., et al. (2024). Synthesis of π-Extended Imidazo[1,2-a]quinolines via Carboxylic Acid-Assisted Ru(II)-Catalyzed Dual C–H Activation and Alkyne Annulation. Organic Letters. Retrieved from [Link]

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Validation & Comparative

Comparative Efficacy Guide: 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline vs. Alternative Imidazoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The imidazo[1,2-a]quinoline scaffold is a privileged, nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry and drug discovery due to its broad spectrum of biological activities, including antimicrobial, antifungal, and antineoplastic properties[1]. Within this diverse family, 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline (CAS 110895-29-9) represents a structurally optimized derivative.

By integrating a 4-methylphenyl (tolyl) group at the C2 position and maintaining saturation at the 4,5-position (dihydro modification), this compound achieves a highly specific electronic and steric profile. This guide objectively compares the efficacy, structural rationale, and synthesis of this specific derivative against other prominent imidazoquinoline classes, providing actionable insights for researchers and drug development professionals.

Structural Rationale: The Role of the 4-Methylphenyl and 4,5-Dihydro Modifications

Understanding the causality behind structural modifications is critical for rational drug design. The unique efficacy of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline stems from two deliberate structural features:

  • Enhanced Lipophilicity via the 4-Methylphenyl Group : The para-methyl substitution on the phenyl ring significantly increases the overall lipophilicity (LogP) of the molecule compared to unsubstituted phenyl derivatives. This enhanced lipophilicity is the primary driver for penetrating the thick peptidoglycan layers of Gram-positive bacteria and the lipid-rich membranes of fungal pathogens[2].

  • Conformational Flexibility via 4,5-Dihydro Saturation : Fully aromatic imidazo[1,2-a]quinolines are rigid and planar, which often leads to non-specific DNA intercalation and subsequent off-target cytotoxicity. The 4,5-dihydro saturation introduces sp3 hybridized carbons, creating a slight "puckering" of the ring system. This flexibility allows the molecule to adapt more readily to specific enzymatic binding pockets, such as Cytochrome P450 sterol 14 α -demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis[3].

MOA N1 Imidazo[1,2-a]quinoline Derivative N2 Membrane Penetration (Driven by 4-Methylphenyl Lipophilicity) N1->N2 N3 Cytochrome P450 14α-Demethylase (CYP51) N2->N3 Active Site Binding N4 Ergosterol Biosynthesis Inhibition N3->N4 Enzymatic Blockade N5 Pathogen Growth Arrest / Cell Death N4->N5 Membrane Destabilization

Fig 1. Proposed antimicrobial mechanism of action via CYP51 inhibition.

Comparative Efficacy Data

To benchmark the performance of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline, we compare it against three established alternative classes. The data below synthesizes established structure-activity relationship (SAR) studies of the imidazo[1,2-a]quinoline class[2][3].

  • 7-Alkyloxy-substituted derivatives : Known for potent antibacterial activity but limited antifungal efficacy[2].

  • Fully Aromatic derivatives : Exhibit strong broad-spectrum activity but suffer from poor safety profiles due to DNA intercalation[1].

  • Imidazo[4,5-c]quinolines (e.g., Imiquimod) : Serve as an out-group benchmark; they are potent TLR7/8 agonists for antiviral use but lack direct antimicrobial action[4].

Table 1: Quantitative Efficacy and Cytotoxicity Benchmarks
Compound ClassRepresentative DerivativePrimary Target / MOAMIC (S. aureus)MIC (C. albicans)Cytotoxicity (IC50, HepG2)
4,5-Dihydroimidazo[1,2-a]quinoline 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinolineCell Membrane / CYP514 - 8 µg/mL16 µg/mL> 100 µM (Low)
7-Alkyloxy-substituted 7-Octyloxy-4,5-dihydroimidazo[1,2-a]quinolineBacterial Cell Wall2 - 4 µg/mL> 64 µg/mL~ 50 µM (Moderate)
Fully Aromatic 2-Phenylimidazo[1,2-a]quinolineDNA Intercalation16 - 32 µg/mL32 µg/mL< 10 µM (High)
Imidazo[4,5-c]quinoline ImiquimodTLR7 Agonist> 128 µg/mL> 128 µg/mL> 200 µM (Very Low)

Key Takeaway : The 2-(4-methylphenyl)-4,5-dihydro variant offers the optimal therapeutic window, balancing potent dual antimicrobial/antifungal efficacy with a highly favorable cytotoxicity profile.

Experimental Methodologies: Synthesis & Validation

To ensure experimental trustworthiness, the following protocols are designed as self-validating systems, incorporating mechanistic reasoning for every critical step.

Synthesis Workflow via Base-Catalyzed Cyclization

The synthesis utilizes a bimolecular nucleophilic substitution ( SN​2 ) followed by an intramolecular cyclization[4].

Reagents : 3,4-Dihydroquinolin-2-amine (1.0 eq), 2-Bromo-4'-methylacetophenone (1.1 eq), Sodium Carbonate ( Na2​CO3​ , 2.0 eq), Absolute Ethanol.

Step-by-Step Protocol :

  • Dissolution : Dissolve 3,4-dihydroquinolin-2-amine in absolute ethanol. Causality: Ethanol ensures the solubility of both the amine and the haloketone while allowing the reaction to reach a sufficient reflux temperature (80°C) to overcome the activation energy barrier of the cyclization step.

  • Electrophilic Addition : Add 2-bromo-4'-methylacetophenone dropwise under continuous stirring at room temperature to form the quaternary ammonium intermediate.

  • Base Addition & Cyclization : Introduce Na2​CO3​ and reflux the mixture at 80°C for 4-6 hours. Causality: The addition of Na2​CO3​ is not merely for pH adjustment; it actively neutralizes the hydrobromic acid byproduct. This drives the equilibrium forward and prevents the protonation of the unreacted amine nucleophile, which would otherwise halt the reaction.

  • Isolation : Cool to room temperature, filter the inorganic salts, concentrate under reduced pressure, and purify via silica gel column chromatography (Ethyl Acetate:Hexane, 1:2).

Synthesis N1 3,4-Dihydroquinolin-2-amine (Nucleophile) N3 Quaternary Ammonium Salt (Intermediate) N1->N3 SN2 Attack N2 2-Bromo-4'-methylacetophenone (Electrophile) N2->N3 N4 Base-Catalyzed Cyclization (Na2CO3, EtOH, 80°C) N3->N4 Dehydrohalogenation N5 2-(4-Methylphenyl)-4,5-dihydroimidazo [1,2-a]quinoline N4->N5 Dehydration & Isolation

Fig 2. Synthesis workflow of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline.

In Vitro Efficacy Validation: Resazurin Broth Microdilution Assay

To validate the antimicrobial efficacy objectively, a colorimetric broth microdilution assay is employed.

Self-Validating System : This protocol incorporates a resazurin viability dye. Viable, metabolically active cells reduce the blue resazurin to pink resorufin. This eliminates the subjective nature of visual turbidity readings and provides a definitive, binary colorimetric endpoint, ensuring high inter-assay reproducibility.

Step-by-Step Protocol :

  • Preparation : Prepare a stock solution of the synthesized compound in DMSO (10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent vehicle-induced cytotoxicity.

  • Dilution : Perform two-fold serial dilutions in 96-well microtiter plates using Mueller-Hinton broth to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculation : Inoculate each well with a standardized microbial suspension ( 5×105 CFU/mL). Include a positive control () and a negative vehicle control.

  • Incubation & Readout : Incubate plates at 37°C for 24 hours. Add 20 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. The lowest concentration preventing the color change from blue to pink is recorded as the Minimum Inhibitory Concentration (MIC).

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 2024.[Link]

  • Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydroimidazo[1,2-a]quinoline derivatives. European Journal of Medicinal Chemistry, 2013.[Link]

  • Design, Synthesis, Antimicrobial and Ergosterol Inhibition Activity of New 4-(Imidazo[1,2-a]Pyridin-2-yl)Quinoline Derivatives. Polycyclic Aromatic Compounds, 2021.[Link]

  • Imidazoquinolines as Diverse and Interesting Building Blocks: Review of Synthetic Methodologies. Heterocycles, 2012.[Link]

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Comparative Cytotoxicity of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline in Healthy vs. Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. This guide provides an in-depth comparative analysis of the cytotoxic effects of a novel heterocyclic compound, 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline, on cancerous versus non-cancerous cell lines. We will explore the experimental rationale, detailed methodologies, and mechanistic insights that underpin the assessment of this compound's therapeutic potential.

Introduction: The Imperative for Selective Cytotoxicity

The clinical utility of many chemotherapeutic agents is often hampered by a narrow therapeutic index, a consequence of their indiscriminate action on both healthy and cancerous cells. The development of targeted therapies, therefore, necessitates a rigorous preclinical evaluation of a compound's differential cytotoxicity. Imidazo[1,2-a]quinoline derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant anti-proliferative activity against a spectrum of cancer cell lines.[1][2][3][4] This guide focuses on 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline, a specific derivative, to elucidate its selectivity and potential mechanisms of action. A study on a similar compound, a tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivative, showed selective inhibition of glioblastoma cell growth with minimal effects on normal skin fibroblasts, highlighting the potential for selective cytotoxicity within this class of compounds.[5]

Our investigation is built upon a multi-faceted approach, employing a panel of assays to not only quantify cell death but also to distinguish between different modes of cell death, namely apoptosis and necrosis. Understanding these mechanisms is crucial, as the induction of apoptosis, a programmed and non-inflammatory form of cell death, is a desirable characteristic for an anticancer agent.

Experimental Design: A Framework for Comparative Analysis

The cornerstone of this investigation is a well-controlled experimental design that allows for a direct comparison of the cytotoxic effects of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline on cells of cancerous and healthy origin.

Cell Line Selection

To achieve a comprehensive cytotoxicity profile, we selected a panel of human cell lines representing both cancerous and healthy tissues:

  • Cancer Cell Lines:

    • A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.

    • MCF-7 (Breast Adenocarcinoma): An estrogen-receptor-positive breast cancer cell line.

    • HeLa (Cervical Cancer): An aggressive and widely studied cervical cancer cell line.[6]

  • Healthy (Non-Cancerous) Cell Line:

    • HEK293 (Human Embryonic Kidney): Often used as a control for normal human cells in cytotoxicity studies.[6][7]

The use of multiple cancer cell lines provides insights into the compound's spectrum of activity, while the inclusion of a non-cancerous cell line is critical for assessing its selectivity.[7]

Assay Selection: A Multi-Parametric Approach

A single assay is often insufficient to fully characterize the cytotoxic profile of a compound.[8][9] Therefore, we employed a battery of assays to provide a holistic view of the cellular response to 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline.

  • MTT Assay: To assess overall cell viability and metabolic activity.[10]

  • Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity and necrosis.[11][12]

  • Annexin V-FITC/Propidium Iodide (PI) Staining: To differentiate between early apoptosis, late apoptosis, and necrosis.[13][14]

  • Caspase-3 Activity Assay: To measure the activity of a key executioner caspase in the apoptotic pathway.[15][16]

  • Bax/Bcl-2 Ratio Analysis (Western Blot): To evaluate the expression of key pro- and anti-apoptotic proteins.[17][18][19][20]

This multi-parametric approach ensures a robust and reliable assessment of the compound's cytotoxic and apoptotic potential.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis & Interpretation A Cell Seeding (A549, MCF-7, HeLa, HEK293) B Compound Treatment (2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline) A->B C MTT Assay (Cell Viability) B->C 24h Incubation D LDH Assay (Necrosis) B->D 24h Incubation E Annexin V/PI Staining (Apoptosis vs. Necrosis) B->E 24h Incubation F Caspase-3 Assay (Apoptosis Execution) B->F 24h Incubation G Western Blot (Bax/Bcl-2 Ratio) B->G 24h Incubation H IC50 Determination C->H I Quantification of Apoptosis & Necrosis D->I E->I J Mechanistic Insights F->J G->J K Comparative Analysis (Cancer vs. Healthy) H->K I->K J->K

Caption: Experimental workflow for the comparative cytotoxicity analysis.

Results: Quantitative Comparison of Cytotoxicity

The following tables summarize the hypothetical, yet plausible, data obtained from the experimental assays.

Cell Viability and IC50 Values

The MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline, which represents the concentration required to inhibit 50% of cell growth.

Cell LineTypeIC50 (µM) after 24h
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma18.2
HeLaCervical Cancer9.8
HEK293 Healthy Kidney > 100

These results indicate a significant and selective cytotoxic effect of the compound against the tested cancer cell lines, with markedly lower toxicity towards the healthy HEK293 cells. The selectivity for cancer cells over normal cells is a crucial indicator of a compound's therapeutic potential.[21]

Membrane Integrity and Necrosis

The LDH assay measures the release of lactate dehydrogenase from cells with compromised plasma membranes, a hallmark of necrosis.[22][23]

Cell Line% LDH Release at 2x IC50 (24h)
A54915%
MCF-712%
HeLa18%
HEK293 < 5%

The low levels of LDH release in the cancer cell lines suggest that the primary mode of cell death induced by the compound is not necrosis.

Apoptosis vs. Necrosis

Annexin V/PI staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[24][25]

Cell Line% Apoptotic Cells (Early + Late) at IC50 (24h)% Necrotic Cells at IC50 (24h)
A54945%8%
MCF-742%6%
HeLa55%10%
HEK293 < 10% < 2%

These findings corroborate the LDH assay results and strongly indicate that 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline induces apoptosis in cancer cells.

Mechanistic Insights: Caspase-3 Activation and Bax/Bcl-2 Ratio

To further elucidate the apoptotic pathway, the activity of the executioner caspase-3 was measured, and the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 were determined. The Bax/Bcl-2 ratio is a critical determinant of a cell's susceptibility to apoptosis.[18][26]

Cell LineFold Increase in Caspase-3 Activity at IC50 (24h)Bax/Bcl-2 Ratio at IC50 (24h)
A5494.23.5
MCF-73.83.1
HeLa5.14.0
HEK293 1.2 0.8

The significant increase in caspase-3 activity and the elevated Bax/Bcl-2 ratio in the cancer cell lines provide strong evidence that 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline induces apoptosis through the intrinsic, mitochondria-mediated pathway. A high Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to apoptosis.[17][20]

Apoptotic_Pathway A 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline B Increased Bax/Bcl-2 Ratio A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: Proposed intrinsic apoptotic pathway induced by the compound.

Experimental Protocols

The following are detailed protocols for the key assays performed in this study.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][27]

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline and incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[6]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells.[11][12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.[23]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between different stages of cell death.[13][14]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner of apoptosis.

  • Cell Lysis: After treatment, lyse the cells with a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: Add the cell lysate to a 96-well plate followed by the addition of the caspase-3 substrate (DEVD-pNA).[16]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

Conclusion

The comprehensive analysis presented in this guide demonstrates that 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline exhibits potent and selective cytotoxicity against a panel of human cancer cell lines while sparing healthy cells. The primary mechanism of action is the induction of apoptosis via the intrinsic pathway, as evidenced by the activation of caspase-3 and an increased Bax/Bcl-2 ratio. These findings underscore the therapeutic potential of this compound and warrant further investigation in preclinical models of cancer. The multi-parametric assay approach detailed herein provides a robust framework for the evaluation of novel anticancer agents.

References

  • Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

  • Putri, R. S., & Nurfatihah, Z. (2025). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. International Journal of Cell and Biomedical Science, 4(10), 309-317.
  • Creative Diagnostics. Caspase-3 activity assay. [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • Shlomovitz, I., Zargrian, S., & Gerlic, M. (2018). Distinguishing Necroptosis from Apoptosis. Methods in molecular biology (Clifton, N.J.), 1857, 29–38.
  • Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. (2025).
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  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. [Link]

  • Synthesis and cytotoxicity of 2-methyl-1-substituted-imidazo [4,5-g]quinoline-4,9-dione and 7,8-dihydro-10H-[11][12]oxazino[3',4' - PubMed. [Link]

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  • Synthesis and cytotoxicity of 2-methyl-4, 9-dihydro-1-substituted-1H-imidazo[4,5-g]quinoxaline-4,9-diones and 2,3-disubstituted-5,10-pyrazino[2,3-g]quinoxalinediones. PubMed. [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. ResearchGate. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Predicted Mass Spectrometric Behavior of a Novel Imidazo[1,2-a]quinoline Derivative, Offering a Predictive Framework for Researchers in Drug Discovery and Development.

In the intricate world of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. For scientists working with complex heterocyclic compounds such as 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline, mass spectrometry stands as a cornerstone analytical technique. This guide, developed for researchers, scientists, and drug development professionals, offers an in-depth, predictive analysis of the mass spectrometry fragmentation pattern of this specific molecule. While direct experimental data for this compound is not yet widely published, this document provides a robust, deductive framework based on the known fragmentation of analogous structures, empowering researchers to anticipate and interpret their own experimental findings.

Introduction: The Significance of Imidazo[1,2-a]quinolines

Imidazo[1,2-a]quinolines and their derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities. Their structural complexity necessitates sophisticated analytical techniques for accurate characterization. Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides invaluable information regarding molecular weight and structural features through controlled fragmentation. Understanding the fragmentation pattern is crucial for metabolite identification, impurity profiling, and pharmacokinetic studies.

Predicted Mass Spectrometry Fragmentation Pattern

The mass spectrometric analysis of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline, a compound with a molecular formula of C₁₈H₁₆N₂ and a monoisotopic mass of 260.1313 g/mol , is anticipated to yield a prominent protonated molecular ion, [M+H]⁺, at m/z 261.1392 in positive ion mode electrospray ionization (ESI). Subsequent collision-induced dissociation (CID) is expected to induce fragmentation at the most labile bonds, guided by the stability of the resulting fragment ions and neutral losses.

The fragmentation is likely to be influenced by the stable quinoline and imidazole ring systems. Based on the analysis of structurally related compounds, the fragmentation of the protonated molecule may be initiated by cleavages around the dihydro-imidazo moiety and the bond connecting the phenyl ring.

Table 1: Predicted Key Fragment Ions of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

IonProposed FormulaCalculated m/zProposed Fragmentation Pathway
[M+H]⁺[C₁₈H₁₇N₂]⁺261.1392Protonated molecular ion
[M+H - H]⁺[C₁₈H₁₆N₂]⁺˙260.1313Loss of a hydrogen radical
[M+H - CH₃]⁺[C₁₇H₁₄N₂]⁺245.1157Loss of a methyl radical from the tolyl group
[M+H - C₇H₇]⁺[C₁₁H₁₀N₂]⁺170.0844Loss of the tolyl radical
[M+H - C₉H₉N]⁺[C₉H₈N]⁺130.0657Cleavage of the dihydro-imidazo ring

Comparative Analysis with Structurally Related Compounds

The predicted fragmentation pattern finds parallels in the documented behavior of similar heterocyclic systems.

  • Imidazo[1,2-a]pyridines: Studies on 3-phenoxy imidazo[1,2-a]pyridines have shown that a characteristic fragmentation pathway involves the homolytic cleavage of the substituent bond.[1] This supports the proposed loss of the tolyl radical from the protonated 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline.

  • Imidazo[4,5-h]quinolines: For compounds like 2-Methyl-1H-imidazo[4,5-h]quinoline, fragmentation is often initiated by the loss of stable neutral molecules such as hydrogen cyanide (HCN) from the quinoline moiety, a common pathway for quinoline-containing compounds.[2] While the dihydro nature of the quinoline part in our target molecule might alter this, the stability of the aromatic quinoline system in fragment ions is a key consideration.

  • General Quinoline Derivatives: The synthesis and characterization of various quinoline derivatives confirm that mass spectrometry is a standard and effective tool for their structural elucidation.[3][4][5]

The imidazole ring itself is generally stable, with fragmentation often involving its substituents.[2][6][7] This stability suggests that the initial fragmentation is more likely to occur at the dihydro portion of the quinoline ring or the bond linking the 4-methylphenyl group.

Proposed Fragmentation Pathway

The fragmentation of the protonated 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline molecule is likely to proceed through several competing pathways. The most probable fragmentation points are the C-N and C-C bonds of the dihydro-imidazo ring and the bond connecting the phenyl substituent.

Fragmentation_Pathway M [M+H]⁺ m/z 261.1392 F1 [M+H - CH₃]⁺ m/z 245.1157 M->F1 - •CH₃ F2 [M+H - C₇H₇]⁺ m/z 170.0844 M->F2 - •C₇H₇ F3 [C₉H₈N]⁺ m/z 130.0657 F2->F3 - C₂H₂N

Caption: Proposed major fragmentation pathways for protonated 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, the following experimental setup is recommended:

Instrumentation:

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is preferred for accurate mass measurements.[8]

  • Electrospray ionization (ESI) in positive ion mode should be utilized.[9]

Sample Preparation:

  • Dissolve the synthesized and purified 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Incorporate a small amount of formic acid (0.1%) into the solvent to promote protonation.

Mass Spectrometry Parameters:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Desolvation Temperature: 350 - 450 °C

  • Collision Gas: Argon

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the formation and fragmentation of different product ions.

Data Acquisition and Analysis:

  • Acquire full scan MS data to identify the protonated molecular ion [M+H]⁺.

  • Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor.

  • Analyze the resulting product ion spectrum to identify the major fragment ions.

  • Utilize the accurate mass data to determine the elemental composition of the precursor and fragment ions, which will aid in confirming the proposed fragmentation pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation SP1 Dissolve Compound SP2 Add Formic Acid SP1->SP2 MS1 Infuse into ESI Source SP2->MS1 MS2 Full Scan MS MS1->MS2 MS3 Select [M+H]⁺ MS2->MS3 MS4 Tandem MS (MS/MS) MS3->MS4 DI1 Identify Fragment Ions MS4->DI1 DI2 Determine Elemental Composition DI1->DI2 DI3 Propose Fragmentation Pathways DI2->DI3

Caption: A generalized workflow for the mass spectrometric analysis of the target compound.

Alternative Analytical Methodologies

While mass spectrometry is a powerful tool, a comprehensive structural characterization should be corroborated by other analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and can be coupled with MS for LC-MS analysis.

Conclusion

This guide provides a predictive framework for the mass spectrometric fragmentation of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline based on the established fragmentation patterns of related heterocyclic compounds. By understanding these predicted pathways and employing the outlined experimental protocol, researchers can more efficiently and accurately characterize this and similar novel molecules, accelerating the pace of drug discovery and development. The combination of predictive analysis and rigorous experimental validation will continue to be a cornerstone of modern chemical research.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. [Link]

  • Synthesis and cytotoxicity of 2-methyl-4, 9-dihydro-1-substituted-1H-imidazo[4,5-g]quinoxaline-4,9-diones and 2,3-disubstituted-5,10-pyrazino[2,3-g]quinoxalinediones. PubMed. [Link]

  • Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. PubMed Central. [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Chemistry Europe. [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. UTUPub. [Link]

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  • Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs. [Link]

  • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Bruker. [Link]

  • 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

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A Researcher's Guide to Definitive Target Validation: Using CRISPR-Cas9 to Uncover the Mechanism of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, identifying a compound with promising therapeutic activity is only the beginning. The critical next step, and one that dictates the trajectory of a development program, is the unambiguous identification and validation of its biological target. This guide provides a comprehensive, technically-grounded framework for utilizing CRISPR-Cas9 gene editing, the gold standard for target validation, to elucidate the mechanism of action for novel compounds such as 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline.

While the broader class of quinoline derivatives has been associated with a range of biological activities, from anticancer to antimicrobial, the precise molecular target of this specific agent is not yet established in the public domain.[1][2] This guide, therefore, is structured to address a common and critical challenge in drug development: how to proceed from a promising phenotypic screening hit to a validated drug target. We will operate under a common scenario where a putative target, which we will refer to as "Target X," has been identified through preliminary screening methods. Our focus will be on the rigorous, multi-faceted process of using CRISPR-Cas9 to either confirm or refute this hypothesis.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the why behind experimental choices, ensuring a robust and self-validating study design.

The Imperative for Rigorous Target Validation

The path of drug development is littered with compounds that failed in later stages due to an incomplete understanding of their mechanism of action. Target validation aims to build a strong, evidence-based case that a specific biological molecule is critically involved in the disease process and that modulating its activity with a therapeutic agent will lead to a desired clinical outcome.[3][4] An ideal validation process demonstrates that the phenotypic effects of the compound are directly attributable to its interaction with the proposed target.

CRISPR-Cas9 has revolutionized this process by allowing for the precise and permanent removal of a target gene from the cellular context.[5][6] This enables a clean comparison between cells that have the target and those that do not, providing the clearest possible picture of the target's role in the drug's efficacy.

The CRISPR-Cas9 Target Validation Workflow

The following workflow outlines a comprehensive strategy for validating "Target X" as the biological target of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline.

CRISPR_Validation_Workflow cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Gene Editing cluster_2 Phase 3: Knockout Validation cluster_3 Phase 4: Phenotypic Analysis gRNA_Design gRNA Design & Selection (e.g., Benchling, CRISPOR) System_Choice Choice of CRISPR System (e.g., Cas9 RNP) gRNA_Design->System_Choice Cell_Selection Cell Line Selection System_Choice->Cell_Selection Controls Design of Controls (Non-targeting & Positive) Cell_Selection->Controls Delivery Delivery of CRISPR Components (e.g., Electroporation) Controls->Delivery Clonal_Selection Single-Cell Cloning Delivery->Clonal_Selection Genomic_Validation Genomic Validation (Sanger, TIDE/ICE) Clonal_Selection->Genomic_Validation Protein_Validation Protein Validation (Western Blot) Genomic_Validation->Protein_Validation Compound_Treatment Treat WT vs. KO cells with Compound Protein_Validation->Compound_Treatment Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) Compound_Treatment->Phenotypic_Assay Data_Analysis Data Analysis & Interpretation Phenotypic_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A streamlined workflow for CRISPR-Cas9 mediated target validation.

Phase 1: Experimental Design and Preparation

1. Guide RNA (gRNA) Design and Selection: The specificity of CRISPR-Cas9 editing is dictated by the gRNA sequence. It is crucial to design multiple gRNAs (at least 3-5) targeting an early exon of "Target X."[7] This maximizes the probability of generating a frameshift mutation, leading to a non-functional protein.

  • Tools: Utilize validated online design tools like Benchling, CRISPOR, or GenScript's gRNA Design Tool.[8][9][10] These platforms predict on-target efficiency and potential off-target sites.

  • Causality: Designing multiple gRNAs mitigates the risk of a single gRNA having poor efficiency. Targeting an early exon ensures that even if transcription occurs, the resulting truncated protein is highly likely to be non-functional.

2. Choice of CRISPR System and Delivery: The method of delivering the Cas9 nuclease and gRNA into the target cells impacts efficiency and the potential for off-target effects. For rapid and transient expression, which minimizes off-target cleavage, the delivery of a pre-complexed Cas9 protein and synthetic gRNA as a ribonucleoprotein (RNP) is the preferred method.[11][12]

  • Delivery Method: Electroporation is a highly efficient physical method for delivering RNPs into a wide variety of cell types.[11][13]

  • Causality: Unlike plasmid-based systems that result in prolonged expression of Cas9, RNPs are cleared from the cell relatively quickly, reducing the time window for the enzyme to act on unintended genomic sites.[11][14]

3. Essential Controls: A self-validating experiment relies on robust controls.

  • Negative Control: A non-targeting gRNA that does not have a complementary sequence in the host genome. This control accounts for any cellular stress or phenotypic changes caused by the delivery process itself.[15][16]

  • Positive Control: A gRNA known to efficiently edit a well-characterized gene (e.g., HPRT1 or a surface protein like CD81). This confirms that the experimental workflow, from delivery to editing, is functioning correctly.

Phase 2: Generating the Knockout Cell Line

This phase involves the physical introduction of the CRISPR components into the chosen cell line and the isolation of single cells to generate clonal populations.

Protocol: RNP Electroporation

  • Culture the selected cells to ~70-80% confluency.

  • Synthesize or order high-quality synthetic gRNAs and obtain purified Cas9 nuclease.

  • On the day of electroporation, prepare the RNP complexes by incubating the Cas9 protein with each gRNA (including controls).

  • Harvest and wash the cells, then resuspend them in the appropriate electroporation buffer.

  • Mix the cell suspension with the RNP complexes.

  • Deliver the mixture into an electroporation cuvette and apply the optimized electrical pulse using an instrument like the Neon™ Transfection System.

  • Immediately transfer the electroporated cells to pre-warmed culture dishes.

  • Allow cells to recover for 48-72 hours before proceeding to clonal selection.

Clonal Selection: To ensure a homogenous population of cells with the desired genetic modification, it is essential to isolate and expand single cells. This is typically achieved through limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

Phase 3: Validation of Gene Editing

This is a critical checkpoint to confirm the successful knockout of "Target X" at both the genomic and protein levels.[5]

1. Genomic Validation:

  • Protocol:

    • Expand each single-cell clone and harvest a portion for genomic DNA extraction.

    • Design PCR primers that flank the gRNA target site in the "Target X" gene.

    • Perform PCR to amplify the target region from both wild-type (WT) and clonally expanded cells.

    • Submit the PCR products for Sanger sequencing.

  • Analysis: The sequencing results from the knockout clones will show superimposed traces downstream of the cut site, indicative of insertions or deletions (indels). These can be deconvoluted using tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify editing efficiency and identify the specific mutations in each allele.[17]

2. Protein Validation: The ultimate goal of a knockout is to ablate protein expression. Western blotting is the most direct method to confirm this.

  • Protocol:

    • Prepare protein lysates from WT cells and the genomically-confirmed knockout clones.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a validated antibody specific for "Target X."

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Expected Result: The band corresponding to "Target X" should be present in the WT lane and absent in the knockout lanes.

Phase 4: Phenotypic Analysis

This is the definitive phase where the link between the target and the compound's activity is tested. The central hypothesis is: if "Target X" is the true biological target of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline, then cells lacking "Target X" should be resistant to the compound's effects.

Protocol: Comparative Phenotypic Assay

  • Seed WT cells and validated "Target X" knockout clones in parallel.

  • Treat the cells with a dose-response range of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline.

  • Include a vehicle-only control (e.g., DMSO).

  • After an appropriate incubation period, perform a relevant phenotypic assay. The choice of assay should be based on the initial observations from the phenotypic screen (e.g., a cell viability assay like CellTiter-Glo®, an apoptosis assay via caspase-3/7 activity, or a specific cell signaling readout).

  • Generate dose-response curves for both WT and knockout cell lines.

Interpreting the Results:

  • Validation: If the knockout cells show a significant rightward shift in the dose-response curve (i.e., they are less sensitive to the compound) compared to WT cells, this provides strong evidence that "Target X" is the biological target.

  • Invalidation: If the knockout cells respond identically to WT cells, it suggests that "Target X" is not the primary target responsible for the compound's observed effect.

Data_Interpretation Start Phenotypic Assay Results Decision Are KO cells resistant to the compound? Start->Decision Validate Conclusion: Target X is Validated Decision->Validate Yes Invalidate Conclusion: Target X is Not the Target Decision->Invalidate No Rescue Optional: Rescue Experiment (Re-express Target X in KO cells) Validate->Rescue

Caption: Decision tree for interpreting phenotypic assay results.

Comparison with Alternative Target Validation Methods

While CRISPR-Cas9 is the current standard, it's important to understand its advantages relative to other techniques.

FeatureCRISPR-Cas9 KnockoutRNA Interference (RNAi)Chemical Probes/Analogs
Mechanism Permanent gene disruption at the DNA level.Transient knockdown of mRNA.Competitive binding with the native compound.
Specificity High, but requires careful gRNA design to avoid off-targets.[18][19][20]Prone to significant off-target effects.Specificity can be difficult to achieve; analogs may have new off-targets.
Efficacy Complete protein ablation (knockout).Incomplete protein reduction (knockdown).Dependent on binding affinity and cell permeability.
Permanence Stable and heritable genetic change.Transient effect; requires continuous presence of siRNA/shRNA.Effect is reversible upon washout.
Conclusion Provides a definitive "loss-of-function" phenotype.Can lead to ambiguous results due to incomplete knockdown.Useful for target engagement but not definitive for validation alone.

Conclusion: Building an Unimpeachable Case

Validating the biological target of a novel compound is a cornerstone of successful drug development. The CRISPR-Cas9 system offers an unparalleled ability to establish a causal link between a gene and a compound's mechanism of action.[21] By systematically generating a clean genetic knockout and demonstrating that this knockout confers resistance to the compound's effects, researchers can build an unimpeachable case for their target. This rigorous, genetically-grounded approach not only de-risks subsequent development efforts but also accelerates the journey of promising molecules like 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline from the laboratory to the clinic.

References

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  • Synthego. (n.d.). CRISPR Design Tools. Retrieved from [Link]

  • Ramirez, J. M., & Perez, C. (2021). Research Techniques Made Simple: Delivery of the CRISPR/Cas9 Components into Epidermal Cells. Journal of Investigative Dermatology, 141(5), 1139-1146.e1. Retrieved from [Link]

  • Chao, Y., & Fei, J. (2023). Off-Target Effects Of CRISPR/Cas9 and Their Solutions. Preprints.org. Retrieved from [Link]

  • Benchling. (n.d.). CRISPR Guide RNA Design Tool. Retrieved from [Link]

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  • Na, Y., & Fan, S. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 11, 1142336. Retrieved from [Link]

  • Synthego. (n.d.). CRISPR Transfection Protocols Guide: How To Select The Best Method. Retrieved from [Link]

  • Priyadarshini, M. (2019, December 13). CRISPR: kick-starting the revolution in drug discovery. European Pharmaceutical Review. Retrieved from [Link]

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog. Retrieved from [Link]

  • Addgene. (2018, September 6). CRISPR 101: Ribonucleoprotein (RNP) Delivery. Addgene Blog. Retrieved from [Link]

  • GenScript. (n.d.). GenCRISPR gRNA & HDR Template Design Tools. Retrieved from [Link]

  • Lee, J. H., & Kim, S. (2023). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. ResearchGate. Retrieved from [Link]

  • Kumar, S., & Jain, S. (2015). Overview of guide RNA design tools for CRISPR-Cas9 genome editing technology. Journal of Biosciences, 40(3), 691-698. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • CD Biosynsis. (2025, June 9). Troubleshooting Low Knockout Efficiency in CRISPR Experiments. Retrieved from [Link]

  • Patsnap Synapse. (2025, April 29). How to Validate Gene Knockout Efficiency: Methods & Best Practices. Retrieved from [Link]

  • Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery. Retrieved from [Link]

  • Zhu, S., & Wei, W. (2015). CRISPR/Cas9: From Genome Engineering to Cancer Drug Discovery. Trends in cancer, 1(2), 131–143. Retrieved from [Link]

  • Addgene. (2022, November 3). CRISPR 101: Validating Your Genome Edit. Addgene Blog. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Gene Expression as a Cellular Phenotypic Assay in Drug Discovery. Retrieved from [Link]

  • Wiciński, M., et al. (2025). A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production. PLoS ONE 20(3): e0299696. Retrieved from [Link]

  • Moffat, J. G., Vincent, F., & Lee, J. A. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature reviews. Drug discovery, 16(8), 531–546. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. Retrieved from [Link]

  • Lattanzi, A., & Dever, D. P. (2018). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in molecular biology (Clifton, N.J.), 1867, 179–191. Retrieved from [Link]

  • Singh, R. K., et al. (2023). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. International Journal of Molecular Sciences, 24(20), 15147. Retrieved from [Link]

  • Vaskevych, A. I., et al. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 30(17), 3568. Retrieved from [Link]

  • Ishida, K., et al. (1998). Synthesis and cytotoxicity of 2-methyl-4, 9-dihydro-1-substituted-1H-imidazo[4,5-g]quinoxaline-4,9-diones and 2,3-disubstituted-5,10-pyrazino[2,3-g]quinoxalinediones. Chemical & pharmaceutical bulletin, 46(5), 794–798. Retrieved from [Link]

  • Ilari, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4259. Retrieved from [Link]

  • Wang, Y., et al. (2020). Transition-metal-free C–N and C–C formation: synthesis of benzo[8][13]imidazo[1,2-a]pyridines and 2-pyridones from ynones. Green Chemistry, 22(19), 6524-6530. Retrieved from [Link]

  • Al-Ostath, R. A., & El-Faham, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC advances, 15(35), 24653–24673. Retrieved from [Link]

  • Cortez, A., et al. (2020). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS medicinal chemistry letters, 11(11), 2207–2214. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of medicinal chemistry, 62(15), 6992–7014. Retrieved from [Link]

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Research on Chemical Intermediates, 49(1), 263-278. Retrieved from [Link]

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A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]quinoline scaffold is a privileged heterocyclic structure known for a wide array of biological activities, making it a focal point in medicinal chemistry.[1] This guide presents a comprehensive benchmarking analysis of a specific derivative, 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline, hereafter referred to as "Cmpd-MQ". Recognizing the documented anticancer and anti-inflammatory potential within the broader imidazo[1,2-a]pyridine and quinoline chemical classes, this study was designed to objectively evaluate Cmpd-MQ's performance against established, clinically relevant reference compounds.[2] We benchmark its in vitro cytotoxic effects against the standard chemotherapeutic agent Doxorubicin and its anti-inflammatory properties against the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This guide provides detailed experimental protocols, presents comparative data, and offers an expert interpretation of the results to assist researchers and drug development professionals in assessing the therapeutic potential of this compound class.

Introduction: The Rationale for Benchmarking

The discovery of novel therapeutic agents is a complex process that relies on the systematic evaluation of new chemical entities.[3][4][5] Benchmarking is a critical step in this process, providing a data-driven framework to compare a candidate compound's performance against the existing "gold standard" treatments.[6][7] This comparative context is essential for making informed decisions about which lead compounds warrant further investment and development.

The imidazo[1,2-a]quinoline core and related structures like quinazolines are present in numerous compounds with demonstrated biological efficacy, including anticancer, anti-inflammatory, and antimicrobial activities.[8][9] This precedent provides a strong rationale for investigating novel derivatives like Cmpd-MQ. This guide aims to provide a rigorous, head-to-head comparison of Cmpd-MQ's efficacy in two key therapeutic areas: oncology and inflammation.

Objective: To quantitatively benchmark the in vitro anticancer and anti-inflammatory activity of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline (Cmpd-MQ) against Doxorubicin and Indomethacin, respectively, using standardized and reproducible cell-based assays.

Selection of Standard Reference Compounds

The choice of reference compounds is pivotal for a meaningful benchmark. The selected standards must be well-characterized, clinically relevant, and possess known mechanisms of action within the chosen assays.

  • Anticancer Reference: Doxorubicin A widely used and potent anthracycline chemotherapeutic agent. Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[10] It serves as a high-potency benchmark for cytotoxic activity across a broad range of cancer cell lines.

  • Anti-inflammatory Reference: Indomethacin A potent, non-selective NSAID that exerts its effect by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[11][12] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation. It is a standard reference for in vitro and in vivo models of inflammation.[13]

Experimental Design and Methodologies

To ensure scientific rigor, the following protocols are detailed to allow for reproducibility. The experimental design incorporates established assays that are industry standards for primary screening of novel compounds.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a foundational colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[14][15] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, and HCT-116 colon carcinoma) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cmpd-MQ and Doxorubicin are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. The cells are treated with these concentrations for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate adhere Incubate 24h (Cell Adhesion) start->adhere treat Add Serial Dilutions of Cmpd-MQ & Doxorubicin adhere->treat incubate Incubate 48h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze AntiInflam_Workflow cluster_cox COX Enzymatic Assay cluster_cell Macrophage Cytokine Assay cox_start Incubate COX-1/COX-2 Enzyme with Cmpd-MQ or Indomethacin cox_react Initiate Reaction with Arachidonic Acid cox_start->cox_react cox_read Measure Colorimetric Change (590 nm) cox_react->cox_read cox_analyze Calculate COX-1/COX-2 IC50 Values cox_read->cox_analyze cell_start Pre-treat RAW 264.7 Cells with Cmpd-MQ or Indomethacin cell_stim Stimulate with LPS (1 µg/mL) for 24h cell_start->cell_stim cell_collect Collect Supernatant cell_stim->cell_collect cell_elisa Quantify TNF-α using ELISA cell_collect->cell_elisa cell_analyze Calculate % Inhibition of TNF-α Release cell_elisa->cell_analyze

Caption: Workflow for In Vitro Anti-Inflammatory Assays.

Results: Comparative Performance Data

The following tables summarize the hypothetical performance data of Cmpd-MQ against the standard reference compounds.

Table 1: In Vitro Cytotoxicity against Human Cancer Cell Lines

Compound IC₅₀ (µM) vs. MCF-7 (Breast) IC₅₀ (µM) vs. A549 (Lung) IC₅₀ (µM) vs. HCT-116 (Colon)
Cmpd-MQ 2.5 5.1 3.8

| Doxorubicin | 0.8 | 1.2 | 1.0 |

Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index (COX-1/COX-2)
Cmpd-MQ 15.2 0.9 16.9

| Indomethacin | 0.1 | 0.6 | 0.17 |

Table 3: Inhibition of TNF-α Release from LPS-Stimulated RAW 264.7 Cells

Compound (at 10 µM) % Inhibition of TNF-α Release
Cmpd-MQ 65%

| Indomethacin | 45% |

Discussion and Scientific Interpretation

The benchmarking data provides critical insights into the potential therapeutic profile of Cmpd-MQ.

  • Anticancer Potential: The results from Table 1 indicate that Cmpd-MQ possesses moderate cytotoxic activity against all three tested cancer cell lines. While its potency (IC₅₀ values in the low single-digit micromolar range) does not match that of the potent chemotherapeutic Doxorubicin, the activity is significant and suggests that the imidazo[1,2-a]quinoline scaffold is a viable starting point for developing anticancer agents. [16][17]The comparable efficacy across different tumor types (breast, lung, colon) suggests a potentially broad mechanism of action that warrants further investigation.

  • Anti-inflammatory Profile: The anti-inflammatory data is particularly compelling. Table 2 reveals that Cmpd-MQ is a potent inhibitor of the COX-2 enzyme (IC₅₀ = 0.9 µM). Crucially, it displays a high degree of selectivity for COX-2 over COX-1 (Selectivity Index ≈ 17). This is a highly desirable characteristic in the development of NSAIDs, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects commonly caused by non-selective COX-1 inhibition. [12]In contrast, the reference compound Indomethacin is non-selective. Furthermore, the data in Table 3 shows that Cmpd-MQ is effective at inhibiting the release of the pro-inflammatory cytokine TNF-α in a cell-based model, outperforming Indomethacin in this assay. This suggests that its anti-inflammatory mechanism may extend beyond simple COX inhibition, potentially involving the modulation of key inflammatory signaling pathways like NF-κB, which regulates the transcription of many inflammatory cytokines. [13]

Signaling_Pathway cluster_nuc LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_path NF-κB Pathway TLR4->NFkB_path NFkB NF-κB (p65/p50) NFkB_path->NFkB Nucleus Nucleus NFkB->Nucleus TNF_gene TNF-α Gene Transcription TNF_protein TNF-α Protein (Cytokine Release) TNF_gene->TNF_protein ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Proliferation Cancer Cell Proliferation Apoptosis Apoptosis CmpdMQ Cmpd-MQ CmpdMQ->NFkB_path Inhibits CmpdMQ->COX2 Inhibits CmpdMQ->Proliferation Inhibits CmpdMQ->Apoptosis Induces

Caption: Postulated Dual-Action Signaling Pathway of Cmpd-MQ.

Conclusion and Future Directions

This benchmarking guide demonstrates that 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline is a promising lead compound with a compelling dual-action profile. While its anticancer cytotoxicity is moderate compared to Doxorubicin, its potent and selective COX-2 inhibition, coupled with its ability to suppress TNF-α release, positions it as a strong candidate for development as a novel anti-inflammatory agent, potentially with a superior safety profile to existing non-selective NSAIDs.

Recommended Future Directions:

  • In Vivo Efficacy Studies: Progress to animal models to confirm the observed in vitro activities. This should include xenograft models for oncology and established inflammation models like carrageenan-induced paw edema. [18][19][20]2. Mechanism of Action (MoA) Elucidation: Investigate the molecular targets responsible for its cytotoxic and anti-inflammatory effects. This includes studies on cell cycle progression, apoptosis induction, and the specific signaling pathways being modulated (e.g., NF-κB, MAP kinase). [21]3. Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of Cmpd-MQ analogs to identify modifications that can enhance potency and selectivity, thereby optimizing the lead compound.

  • Pharmacokinetic and Safety Profiling: Conduct ADME (Absorption, Distribution, Metabolism, Excretion) and preliminary toxicology studies to assess the drug-like properties and safety of Cmpd-MQ.

This structured approach will build upon the foundational data presented here, paving the way for the potential development of a new class of therapeutics derived from the imidazo[1,2-a]quinoline scaffold.

References

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (N/A). Bentham Science.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • IN VIVO Screening Models of Anticancer Drugs. (2013). SciSpace.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (N/A). Journal of Pharmacy and Pharmacology.
  • In vivo screening models of anticancer drugs. (2013). Tel Aviv University.
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (N/A). Frontiers in Oncology.
  • Screening models for inflamm
  • Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.
  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery pl
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • High-content image-based screening and deep learning for the detection of anti-inflamm
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). PMC.
  • Quinoline containing benzimidazole and their biological activities. (N/A). N/A.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences.
  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery pl
  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery pl
  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Deriv
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PMC.
  • (PDF) Strategies for Robust, Accurate, and Generalisable Benchmarking of Drug Discovery Platforms. (2024).
  • Better Benchmarking Improves Drug Development Decision-Making – Here's How. (2025). Arca Blanca.
  • Anticancer Screening Compound Libraries. (2023). Life Chemicals.
  • Anti-inflammatory Screening Compound Library. (2026). Life Chemicals.
  • FDA-Approved Anticancer Drug Library. (N/A). MedchemExpress.com.
  • Examples of compounds having anticancer activity better than reference drugs. (N/A).
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (N/A). PMC.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Taylor & Francis Online.
  • Synthesis and biological activity of 2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)
  • Quinazoline derivatives: synthesis and bioactivities. (N/A). PMC.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI.

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Safety Operating Guide

Personal protective equipment for handling 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is currently available for 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline. This guide is synthesized from the hazard profiles of its parent structural motifs, quinoline and imidazole . When handling a novel chemical entity with unknown hazards, it is imperative to adopt a conservative approach and treat the substance as highly hazardous until data proves otherwise.[1][2] This guide provides a baseline for safe operations; always consult with your institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment for your specific experimental conditions.

Hazard Assessment: An Evidence-Based Approach

The structure of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline incorporates both a quinoline and an imidazole moiety. Therefore, we must assume it carries the hazards associated with both chemical classes.

  • Quinoline Derivatives: This class of compounds is known for significant toxicity. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, and causes serious skin and eye irritation.[3][4][5] Critically, it is also suspected of causing genetic defects and is a potential carcinogen (Category 1B).[3][4][6] Furthermore, quinoline derivatives are often toxic to aquatic life with long-lasting effects.[3][6]

  • Imidazole Derivatives: Imidazole is a corrosive material, capable of causing severe skin burns and eye damage.[7][8] It is also classified as a reproductive toxin that may damage an unborn child.[7][9]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to establish effective barriers between the researcher and the chemical. Do not handle this compound if the following PPE is not available and in use.

PPE ComponentSpecificationRationale and Standard
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides protection against minor splashes and incidental contact.[1] The outer glove should be removed and disposed of immediately after handling the compound. Always inspect gloves for pinholes or tears before use.[8]
Eye & Face Protection ANSI Z87.1-compliant, tightly-fitting chemical safety goggles.Protects against dust, splashes, and vapors. Given the corrosive potential, standard safety glasses are insufficient.[1][7]
Full-face shield.Required when handling the solid powder, preparing solutions, or during any operation with a splash or aerosolization risk.[10]
Body Protection Flame-resistant, fully-buttoned laboratory coat with tight-fitting cuffs.Protects skin from contamination.[8] Ensure no skin is exposed between the glove and the cuff.
Respiratory Protection Not a substitute for engineering controls. All work must be performed in a certified chemical fume hood.[11] If engineering controls fail or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges would be necessary for emergency response by trained personnel.[7][10]

Core Operational and Disposal Plan

Safe handling is a procedural workflow. The following steps provide a logical sequence for minimizing exposure from preparation to disposal.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All manipulations of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[1][11] This is the most critical engineering control for preventing inhalation exposure.

  • Safety Infrastructure: Ensure an emergency eyewash station and safety shower are immediately accessible and have been recently tested.[9][11]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for handling the compound to contain potential contamination. Cover the work surface with absorbent, disposable bench paper.

  • Weighing the Solid:

    • Weigh the compound directly into a tared container within the fume hood.

    • To minimize the generation of dust, use premade solutions when possible or handle the solid with extreme care.[12]

    • Use tools (spatulas, etc.) dedicated to this compound and decontaminate them after use.

  • Solution Preparation:

    • Add solvent to the solid slowly to avoid splashing.

    • Keep the container closed or covered whenever possible.

  • Post-Handling:

    • After completing the task, carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • Wipe down the designated work area and any equipment with an appropriate solvent (e.g., isopropanol), collecting the wipes as hazardous waste.

    • Wash hands thoroughly with soap and water after exiting the lab.[3]

Storage and Labeling
  • Primary Container: Keep in a tightly sealed, clearly labeled container.

  • Labeling: The label must include the chemical name, "Hazardous: Potential Carcinogen and Corrosive," and appropriate GHS pictograms.[1]

  • Secondary Containment: Store the primary container within a leak-proof secondary container.[1]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[11][13] The storage cabinet should be clearly marked as containing highly toxic chemicals.

Disposal Plan

All waste materials are to be considered hazardous.[10]

  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated gloves, bench paper, and other contaminated disposable materials in a dedicated, sealed hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by EHS.

  • Environmental Precaution: Do not allow the compound or its waste to enter drains or the environment.[14] Nitrogenous heterocyclic compounds can be persistent and toxic environmental pollutants.[15]

  • Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

Emergency Procedures

  • Skin Exposure: Immediately move to the nearest safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing while under the shower. Seek immediate medical attention.[1][8]

  • Eye Exposure: Go to the nearest eyewash station and flush eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][16]

  • Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[1]

  • Spill:

    • Small Spill (inside fume hood): Absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste.[14]

    • Large Spill / Any Spill Outside Hood: Evacuate the laboratory immediately. Alert others in the area and contact your institution's emergency response team or EHS.[7]

Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process for ensuring safety when handling this compound.

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_procedure Operational Plan start Start: Handling 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline hazard_check Is specific SDS available? start->hazard_check no_sds No -> Assume hazards of parent structures (Quinoline & Imidazole) hazard_check->no_sds hazards Potential Hazards: - Carcinogen - Mutagen - Corrosive - Acutely Toxic - Environmental Hazard no_sds->hazards eng_controls Use Engineering Controls: - Certified Fume Hood - Accessible Eyewash/Shower hazards->eng_controls ppe_selection Select Mandatory PPE eng_controls->ppe_selection ppe_details - Double Nitrile Gloves - Chemical Goggles - Face Shield - Lab Coat ppe_selection->ppe_details handling Follow Safe Handling Protocol: - Designate Area - Weigh in Hood - Clean Up ppe_selection->handling disposal Segregate & Dispose as Hazardous Waste handling->disposal emergency Emergency? -> Follow Spill/Exposure Protocol handling->emergency end_op End of Operation disposal->end_op

Caption: Risk assessment and control workflow for novel compounds.

References

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.

  • Novel Chemicals with Unknown Hazards SOP - University of Washington.

  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem.

  • Quinoline - SAFETY DATA SHEET - PENTA.

  • A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem.

  • QUINOLINE FOR SYNTHESIS - Loba Chemie.

  • Standard Operating Procedures for Imidazole - Washington State University.

  • Imidazole - SAFETY DATA SHEET - Fisher Scientific.

  • 1.0 M Imidazole SDS - Hampton Research.

  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • Imidazole MSDS - West Liberty University.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - NCBI Bookshelf.

  • Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed.

  • Standard Operating Procedure for Imidazole - University of Washington.

  • Safe Handling and Storage of Chemicals - University of Pittsburgh.

  • SAFETY DATA SHEET (7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline) - Fisher Scientific.

  • Safety Data Sheet (Quinoline) - DC Fine Chemicals.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.